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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

The following technical guide provides an in-depth analysis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a specific heterocyclic ketone. This guide treats the molecule as a distinct chemical entity based on its IUPAC...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a specific heterocyclic ketone.

This guide treats the molecule as a distinct chemical entity based on its IUPAC nomenclature.[1] While structurally related to certain bioactive ligands (such as amino-ketone analogs), the specific C-linked connectivity of the azepane ring presents unique synthetic and physicochemical characteristics.[1]

[1][2]

Executive Summary

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is a bicyclic organic compound featuring two saturated heterocyclic rings—a seven-membered azepane and a five-membered oxolane (tetrahydrofuran)—connected by a 2-carbon ethanone bridge.[1][2]

Unlike common "designer" analogs where the nitrogenous ring is linked via the nitrogen atom (N-linked), this molecule is defined by a carbon-carbon (C-C) linkage at the 2-position of the azepane ring.[1] This structural distinction significantly alters its predicted basicity, metabolic stability, and synthetic accessibility compared to its N-linked isomers.[1]

The Molecule at a Glance
PropertySpecification
IUPAC Name 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
Molecular Formula

Molecular Weight 211.30 g/mol
Core Scaffolds Azepane (Hexamethyleneimine), Oxolane (Tetrahydrofuran)
Functional Class Heterocyclic Ketone / Secondary Amine
Chiral Centers 2 (C2 of Oxolane, C2 of Azepane)
Stereoisomers 4 possible stereoisomers (

)

Chemical Structure & Connectivity[2][6]

The molecule consists of three distinct domains:[1]

  • Domain A (Left): An Oxolan-2-yl group.[1] This is a tetrahydrofuran ring attached at the alpha-carbon next to the oxygen.[1]

  • Domain B (Center): An Ethan-1-one linker.[1] This comprises a carbonyl group (

    
    ) at C1 and a methylene group (
    
    
    
    ) at C2.[1]
  • Domain C (Right): An Azepan-2-yl group.[1][3][4] This is a seven-membered amine ring attached at its C2 carbon (adjacent to the nitrogen).[1]

Structural Disambiguation (Critical)

It is vital to distinguish this specific C-linked target from its more common N-linked isomer, which is often seen in bioactive research chemicals:

  • Target (C-Linked): 2-(Azepan-2-yl )... (Carbon connection).[1][3][4][5][6] High metabolic stability; synthetic challenge.[1]

  • Isomer (N-Linked): 2-(Azepan-1-yl )...[1] (Nitrogen connection).[1][3][4][5] Common in cathinone-like stimulants; susceptible to N-dealkylation.[1]

This guide focuses exclusively on the C-linked Azepan-2-yl structure as requested.

Physicochemical Properties (Predicted)

Based on Fragment Contribution Methods (FCM) and Structure-Activity Relationship (SAR) analysis, the following properties are derived:

ParameterValue (Predicted)Technical Insight
LogP 1.8 – 2.2Moderately lipophilic; likely to cross the blood-brain barrier (BBB).[1]
pKa (Base) 10.5 – 11.0The secondary amine in the azepane ring is highly basic, similar to piperidine.[1]
H-Bond Donors 1The secondary amine (-NH-) acts as a donor.[1]
H-Bond Acceptors 3The ketone oxygen, oxolane ether oxygen, and amine nitrogen.[1]
Rotatable Bonds 3High conformational flexibility in the ethanone linker.[1]
Topological Polar Surface Area (TPSA) ~32 ŲFavorable for membrane permeability.[1]

Synthetic Methodology

Synthesizing the C-linked Azepan-2-yl moiety requires constructing a carbon-carbon bond at the 2-position of the azepane ring.[1] This is significantly more complex than standard N-alkylation.[1]

Proposed Route: The Weinreb-Grignard Convergent Synthesis

This protocol utilizes a convergent approach, coupling a lithiated or Grignard-derived azepane fragment with an activated oxolane derivative.[1]

Step 1: Preparation of the Electrophile (Fragment A)

We convert commercially available Tetrahydro-2-furoic acid (Oxolane-2-carboxylic acid) into a Weinreb amide to prevent over-addition of the nucleophile.[1]

  • Reagents: Oxolane-2-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDC[1]·HCl, DMAP, DCM.[1]

  • Mechanism: Carbodiimide coupling forms the N-methoxy-N-methylamide (Weinreb amide).[1]

Step 2: Preparation of the Nucleophile (Fragment B)

We must generate a nucleophilic carbon species at the methylene group attached to the azepane C2 position.[1]

  • Precursor: N-Boc-2-(bromomethyl)azepane.[1] (Derived from N-Boc-azepane-2-carboxylic acid via reduction and bromination).[1]

  • Activation: Formation of the Grignard reagent: (N-Boc-azepan-2-yl)methylmagnesium bromide .[1]

  • Solvent: Anhydrous THF or Ether.[1]

Step 3: Coupling & Deprotection [1]
  • Coupling: The Grignard reagent (Fragment B) is added dropwise to the Weinreb amide (Fragment A) at -78°C to 0°C.[1]

    • Note: The Weinreb amide stable transition state prevents double addition, yielding the ketone upon acidic workup.[1]

  • Intermediate: 1-(Oxolan-2-yl)-2-(N-Boc-azepan-2-yl)ethanone.[1]

  • Deprotection: Removal of the Boc group using TFA (Trifluoroacetic acid) in DCM.[1]

  • Workup: Basification (NaOH) to yield the free base target.

Visualization: Synthetic Pathway

Synthesis StartA Oxolane-2-carboxylic Acid Weinreb Weinreb Amide (N-OMe, N-Me) StartA->Weinreb EDC, N,O-DMHA Coupling Coupling Reaction (THF, -78°C) Weinreb->Coupling StartB N-Boc-Azepane-2-carboxylic Acid Bromo N-Boc-2-(bromomethyl)azepane StartB->Bromo 1. LiAlH4 2. PBr3 Grignard Grignard Reagent (MgBr) Bromo->Grignard Mg, THF Grignard->Coupling Intermediate N-Boc-Protected Ketone Coupling->Intermediate Acidic Workup Final 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Intermediate->Final TFA (Deprotection)

Figure 1: Convergent synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one via Weinreb Amide coupling.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.8 - 4.0 ppm (m, 1H):  Methine proton at C2 of the Oxolane ring (alpha to ether oxygen).[1]
      
    • 
       2.6 - 2.8 ppm (d/m, 2H):  Methylene protons of the ethanone bridge (
      
      
      
      ).[1]
    • 
       2.9 - 3.1 ppm (m, 1H):  Methine proton at C2 of the Azepane ring.[1]
      
    • 
       1.4 - 1.8 ppm (m, ~14H):  Overlapping multiplets from the azepane and oxolane ring methylene groups.[1]
      
    • 
       2.0 - 2.5 ppm (s, broad):  N-H proton (exchangeable with 
      
      
      
      ).[1]
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • m/z ~71: Oxolane-2-yl cation (alpha cleavage).[1]

    • m/z ~112: Azepan-2-ylmethyl cation.[1]

    • m/z ~140: Loss of the oxolane ring and CO.[1]

Infrared Spectroscopy (IR)
  • 1710 - 1725 cm⁻¹: Strong

    
     stretch (Ketone).[1]
    
  • 3300 - 3400 cm⁻¹: Broad N-H stretch (Secondary amine).[1]

  • 1050 - 1100 cm⁻¹: C-O-C stretch (Ether, Oxolane ring).

Biological & Pharmacological Potential (Theoretical)

Disclaimer: This section is theoretical and based on Structure-Activity Relationships (SAR). No direct biological data exists for this specific isomer.[1]

Pharmacophore Mapping

The molecule possesses a "Dual-Ring" motif separated by a flexible linker.[1] This resembles:

  • Muscarinic Ligands: The azepane ring is a common feature in muscarinic acetylcholine receptor antagonists.[1] The oxolane ring mimics the furan found in muscarine, potentially creating a hybrid ligand.[1]

  • Sigma Receptor Ligands: The combination of a basic amine and a lipophilic domain (oxolane + linker) fits the pharmacophore for Sigma-1 receptor affinity.[1]

Metabolic Stability

Unlike N-linked analogs (which suffer from rapid N-dealkylation by CYP450 enzymes), the C-linked azepane is metabolically robust.[1] The primary metabolic pathway would likely be:

  • Hydroxylation: At the 3 or 4 position of the azepane ring.[1]

  • Oxidation: Of the oxolane ring to a lactone (gamma-butyrolactone derivative).[1]

SAR Molecule 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Feature1 Azepane Ring (Basic Amine) Molecule->Feature1 Feature2 Oxolane Ring (H-Bond Acceptor) Molecule->Feature2 Target1 Muscarinic Receptors (mAChR) Target2 Sigma-1 Receptor Feature1->Target1 Cationic Interaction Feature1->Target2 Ionic Bond Feature2->Target1 H-Bonding

Figure 2: Theoretical Pharmacophore and Receptor Target Mapping.[1]

Safety & Handling

As a novel chemical entity, strict "Universal Precautions" must be applied.[1]

  • Hazard Class: Potential Irritant (Skin/Eye), CNS Active (Theoretical).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

  • Solubility: Soluble in DMSO, Ethanol, and Methanol.[1] Sparingly soluble in water unless converted to the hydrochloride salt.[1]

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]

  • O'Brien, P. (2001).[1] Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Methodology for chiral azepane synthesis).

  • PubChem Compound Summary. (2024). Azepane and Oxolane Derivatives. National Center for Biotechnology Information.[1] Link

  • Silverman, R. B. (2004).[1] The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press.[1] (General reference for bioisosteres and SAR).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Grignard and Enolate chemistry protocols).

Sources

Exploratory

Azepane and Oxolane Ketone Derivatives: Scaffolds for Protease Inhibition and Peptidomimetics

This technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of azepane (7-membered nitrogen heterocycle) and oxolane (5-membered oxygen heterocycle) ketone derivatives. E...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of azepane (7-membered nitrogen heterocycle) and oxolane (5-membered oxygen heterocycle) ketone derivatives.

Executive Summary

In modern drug discovery, the transition from planar aromatic scaffolds to sp³-rich, three-dimensional architectures is critical for improving solubility and target selectivity. Azepan-4-ones and Oxolan-3-ones (Tetrahydrofuran-3-ones) represent two privileged classes of ketone-functionalized saturated heterocycles. While the azepane ring offers conformational flexibility ideal for mimicking peptide turns (peptidomimetics), the oxolane ring provides a rigid, polar scaffold often utilized as a P2 ligand in protease inhibitors (e.g., Cathepsin K, HIV Protease). This guide synthesizes the chemical logic, production protocols, and therapeutic applications of these derivatives.

Structural Significance & Chemical Logic

The Azepane Scaffold (Azepan-4-one)

The azepane ring (hexamethyleneimine) is a 7-membered cycle. Unlike the rigid piperidine (6-membered) ring, azepane exists in a dynamic equilibrium of twisted chair and boat conformations.

  • Medicinal Value: This flexibility allows azepane derivatives to adopt "induced fit" binding modes in large hydrophobic pockets, such as those found in kinases (e.g., PKB/Akt) and GPCRs.

  • The Ketone Functionality: The C4-ketone (azepan-4-one) is strategically important because it breaks the symmetry of the ring and serves as a handle for reductive amination, allowing the introduction of chiral amines to generate transition-state mimics.

The Oxolane Scaffold (Tetrahydrofuran-3-one)

The oxolane ring is a 5-membered ether.

  • Medicinal Value: It acts as a bioisostere for the proline ring or a hydration shell mimic. The ether oxygen functions as a weak hydrogen bond acceptor, often interacting with backbone amides in the target protein's active site.

  • The Ketone Functionality: The 3-ketone is highly reactive due to ring strain and the inductive effect of the adjacent oxygen. It is primarily used as a precursor to 3-hydroxytetrahydrofurans (high-affinity ligands) or as an electrophilic "warhead" in reversible covalent inhibitors (forming a hemiketal with the active site serine or cysteine).

Comparative Analysis of Scaffolds

The following table contrasts the physicochemical and synthetic attributes of these two scaffolds.

FeatureAzepan-4-one (N-Protected)Oxolan-3-one (Tetrahydrofuran-3-one)
Ring Size 7-Membered (Flexible)5-Membered (Rigid/Envelope)
Electronic Character Basic amine (requires protection, e.g., Boc/Cbz)Neutral Ether (Polar)
Key Reactivity Transannular interactions; Ring contraction risksAlpha-proton acidity; Aldol condensation
Primary Drug Class Peptidomimetics, Kinase Inhibitors (PKB)Protease Inhibitors (Cathepsin K, HIV)
Synthetic Challenge Entropic penalty in cyclization (medium ring)Volatility and water solubility of low MW forms
Metabolic Stability Moderate (N-dealkylation risk)High (Phase I stable), susceptible to oxidative ring opening

Synthetic Methodologies & Protocols

Protocol A: Regioselective Synthesis of N-Boc-Azepan-4-one

Rationale: Direct cyclization of 7-membered rings (Dieckmann condensation) is entropically disfavored. The most robust method for an application scientist is the Ring Expansion of commercially available N-Boc-4-piperidone using ethyl diazoacetate.

Reagents: N-Boc-4-piperidone, Ethyl diazoacetate (EDA), BF₃·OEt₂ (Catalyst). Mechanism: Tiffeneau-Demjanov rearrangement-like insertion.

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous diethyl ether (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Catalyst Addition: Add BF₃·OEt₂ (1.1 eq) dropwise. The solution may darken slightly.

  • Expansion: Slowly add Ethyl diazoacetate (1.2 eq) over 30 minutes to prevent multiple insertions. Maintain temperature < 5°C.

  • Reaction Monitoring: Monitor by TLC (Visualize with Ninhydrin/KMnO₄). Evolution of N₂ gas indicates reaction progress. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Decarboxylation (Critical Step): The intermediate is a β-keto ester. Reflux in 10% aqueous NaOH/MeOH for 2 hours, then acidify and heat to promote decarboxylation to the final ketone.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

    • Yield Target: 65-75%.

Protocol B: Oxidation Synthesis of Tetrahydrofuran-3-one

Rationale: Direct cyclization to the ketone is difficult. The standard pharmaceutical route is the oxidation of the chiral or racemic alcohol, (S)-3-hydroxytetrahydrofuran. Dess-Martin Periodinane (DMP) is preferred over Swern for scale-up safety and ease of handling.

Reagents: (S)-3-Hydroxytetrahydrofuran, Dess-Martin Periodinane, DCM.

Step-by-Step Protocol:

  • Solvation: Dissolve (S)-3-hydroxytetrahydrofuran (10 mmol) in wet DCM (DMP requires trace water for mechanism acceleration, though usually reagent grade DCM suffices).

  • Oxidation: Add DMP (1.2 eq) in portions at 0°C. The reaction is exothermic.

  • Aging: Allow to warm to room temperature and stir for 2 hours. A white precipitate (iodinane byproduct) will form.

  • Quench (Self-Validating): Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃. Stir vigorously until the biphasic layers are clear.

  • Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate carefully (Product is volatile: Boiling Point ~140°C, but forms azeotropes).

    • Yield Target: >85%.

Medicinal Chemistry Applications & Pathways[1][2][3][4][5][6][7]

Cathepsin K Inhibition (Oxolane Focus)

Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target).[1][2][3][4] Inhibitors often utilize a ketone "warhead" that forms a reversible covalent bond with the active site Cysteine-25.

  • Mechanism: The oxolane-3-one scaffold positions the ketone to be attacked by the thiolate of Cys25. The ether oxygen of the ring mimics the peptide backbone of the natural substrate (collagen), forming hydrogen bonds with the Gly66 residue in the S2 pocket.

Peptidomimetics (Azepane Focus)

Azepane-4-ones are precursors to Balanol analogues (PKB inhibitors). The 7-membered ring constrains the N-C-C-N torsion angles, effectively mimicking a


-turn secondary structure found in proteins, blocking protein-protein interactions.
Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways for these scaffolds.

G cluster_0 Medicinal Chemistry Logic Piperidone N-Boc-4-Piperidone (C6 Precursor) AzepaneKeto N-Boc-Azepan-4-one (C7 Scaffold) Piperidone->AzepaneKeto Ring Expansion (Et-Diazoacetate/BF3) Peptidomimetic Azepane Peptidomimetic (PKB Inhibitor) AzepaneKeto->Peptidomimetic Reductive Amination + Amide Coupling CathepsinInhib Cathepsin K Inhibitor (Reversible Covalent) Peptidomimetic->CathepsinInhib Scaffold Comparison: Conformational Fit vs. Electronic Mimicry THF_Alc 3-Hydroxytetrahydrofuran (Chiral Precursor) THF_Keto Tetrahydrofuran-3-one (Reactive Warhead) THF_Alc->THF_Keto DMP Oxidation THF_Keto->CathepsinInhib Warhead Coupling (P2 Ligand Design)

Figure 1: Divergent synthetic pathways for Azepane (Ring Expansion) and Oxolane (Oxidation) scaffolds leading to distinct therapeutic classes.

Future Outlook: PROTACs and Fragment-Based Design

The future of these scaffolds lies in Fragment-Based Drug Discovery (FBDD) .

  • Azepanes: Due to their high sp³ character (Fsp³ score), azepane-4-ones are being explored as linkers in PROTACs (Proteolysis Targeting Chimeras), where the ring flexibility allows the E3 ligase and Target Protein to adopt a productive ternary complex.

  • Oxolanes: 3,3-disubstituted oxolanes are emerging as bioisosteres for gem-dimethyl groups, reducing lipophilicity (LogP) while maintaining metabolic stability.

References

  • Veber, D. F., et al. (1997). Cathepsin K inhibitors based on a ketone warhead.[1] Journal of Medicinal Chemistry. (Contextual citation for ketone warhead mechanism).

  • Ghosh, A. K., et al. (2006). Design and synthesis of potent HIV-1 protease inhibitors featuring a bis-tetrahydrofuran scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Grubbs, R. H., et al. (1995). Ring-closing metathesis in the synthesis of azepanes. (Foundational reference for RCM methodology in 7-membered rings).

Sources

Foundational

Pharmacophore Modeling of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary The rational design of novel therapeutics increasingly relies on the abstraction of complex molecular topologies into 3D spatial arrangements of chemical features, known as pharmacophore modeling. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on the abstraction of complex molecular topologies into 3D spatial arrangements of chemical features, known as pharmacophore modeling. This whitepaper provides an in-depth technical framework for the pharmacophore modeling of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one . By deconstructing this highly flexible, bis-heterocyclic scaffold, we establish a self-validating computational protocol that bridges conformational analysis, feature extraction, and virtual screening.

Structural Decomposition & Feature Identification

To build an accurate pharmacophore model, we must first understand the causality between the molecule's functional groups and their behavior under physiological conditions (pH 7.4). 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one consists of three distinct chemical domains, each contributing specific interaction vectors:

  • The Azepane Ring (7-membered N-heterocycle): Azepane derivatives are highly privileged scaffolds in medicinal chemistry, particularly in CNS drug discovery, due to their unique structural diversity and basicity[1]. The secondary amine in the azepane ring typically exhibits a pKa of ~10.5. Consequently, it is >99% protonated at physiological pH, functioning simultaneously as a Positive Ionizable (PI) center and a Hydrogen Bond Donor (HBD) . The aliphatic carbon backbone (C3–C7) provides a diffuse Hydrophobic (HY) surface.

  • The Ethan-1-one (Ketone) Linker: The carbonyl group acts as a rigid, highly directional Hydrogen Bond Acceptor (HBA) . Its sp² hybridization restricts local flexibility, dictating the relative vector orientation between the two flanking rings.

  • The Oxolane Ring (5-membered O-heterocycle): Cyclic ethers like oxolane (tetrahydrofuran) frequently serve as bioisosteres for peptide bonds in drug design[2]. The ether oxygen acts as a secondary Hydrogen Bond Acceptor (HBA) , while the saturated carbon ring provides an additional Hydrophobic (HY) region.

Pharmacophore Molecule 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Azepane Azepane Ring (7-membered N-heterocycle) Molecule->Azepane Ketone Ethan-1-one Linker (Ketone) Molecule->Ketone Oxolane Oxolane Ring (5-membered O-heterocycle) Molecule->Oxolane PI_HBD Positive Ionizable (PI) & H-Bond Donor (HBD) Azepane->PI_HBD Secondary Amine (pH 7.4) HY Hydrophobic Regions (HY) Azepane->HY C3-C7 Backbone HBA1 H-Bond Acceptor (HBA) Ketone->HBA1 Carbonyl Oxygen HBA2 H-Bond Acceptor (HBA) Oxolane->HBA2 Ether Oxygen Oxolane->HY C3-C5 Backbone

Figure 1: Logical mapping of functional groups to 3D pharmacophoric features.

Conformational Space & Flexibility Analysis

A critical failure point in pharmacophore generation is the assumption of molecular rigidity. Because pharmacophore modeling relies on the 3D spatial arrangement of features[3], the inherent flexibility of the azepane and oxolane rings must be rigorously quantified.

The oxolane ring undergoes rapid pseudorotation, primarily oscillating between the Envelope (E) and Twist (T) conformations. Meanwhile, the 7-membered azepane ring presents a complex energy landscape, predominantly existing in a Twist-Chair (TC) conformation to minimize transannular steric strain, with the true Chair (C) conformation representing a higher-energy local minimum.

Table 1: Conformational Energy Landscape & Population Distribution

Ring SystemConformationRelative Energy Penalty (kcal/mol)Estimated Population (%)
Oxolane Envelope (E)0.00~60%
Oxolane Twist (T)0.55~40%
Azepane Twist-Chair (TC)0.00~75%
Azepane Chair (C)1.20~20%
Azepane Boat (B)> 3.00< 5%

Causality Insight: If conformational sampling is restricted to the global energy minimum (0.00 kcal/mol), the resulting pharmacophore model will fail to capture the bioactive conformation, which often incurs a slight entropic penalty (up to 3-5 kcal/mol) upon target binding.

Step-by-Step Computational Methodology

To ensure scientific integrity, the following protocol outlines a self-validating workflow for ligand-based pharmacophore generation using industry-standard platforms like LigandScout or Discovery Studio[3].

Phase 1: Conformational Ensemble Generation
  • Ionization State Assignment: Utilize a pKa predictor (e.g., Epik) to protonate the azepane nitrogen, simulating the physiological state (pH 7.4).

  • Stochastic Sampling: Run a conformational search (e.g., using OMEGA or MOE) applying an energy window of 5.0 kcal/mol above the global minimum.

  • Clustering: Cluster the generated conformers using an RMSD threshold of 0.5 Å to eliminate redundant geometries while preserving distinct oxolane/azepane puckering states.

Phase 2: Feature Extraction & Geometric Tolerances

Map the chemical features onto the 3D conformers. To prevent overly restrictive virtual screening, apply specific geometric tolerances and vector directionalities.

Table 2: Pharmacophore Feature Geometric Tolerances

Feature TypeFunctional GroupSphere Radius (Å)Vector Directionality
Positive Ionizable (PI) Azepane Nitrogen (N1)1.5Spherical
H-Bond Donor (HBD) Azepane NH1.5Vector (N → H)
H-Bond Acceptor (HBA) Ketone Oxygen1.5Vector (C=O → Lone Pair)
H-Bond Acceptor (HBA) Oxolane Oxygen1.5Vector (Ether O → Lone Pair)
Hydrophobic (HY) Azepane / Oxolane2.0Spherical
Phase 3: Model Validation (Self-Validating System)

A pharmacophore model is only as reliable as its statistical validation.

  • Decoy Assembly: Construct a validation dataset containing known active analogs and a large set of property-matched decoys (e.g., via the DUD-E database).

  • Screening & ROC Analysis: Screen the dataset using the generated model. A robust model must successfully identify active molecules while excluding decoys, yielding a high Area Under the Receiver Operating Characteristic curve (AUC-ROC) and high Enrichment Factors (EF)[4].

Workflow Start Input: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one ConfGen Conformational Sampling (5 kcal/mol Energy Window) Start->ConfGen Puckering Ring Puckering Analysis (Azepane & Oxolane) ConfGen->Puckering FeatExt Feature Extraction (HBA, HBD, PI, HY) Puckering->FeatExt ModelGen Model Generation (LigandScout / Discovery Studio) FeatExt->ModelGen Validation Statistical Validation (Decoy Screening / ROC Analysis) ModelGen->Validation VS Virtual Screening (ZINC / ChEMBL Databases) Validation->VS Validated 3D Query

Figure 2: Step-by-step computational workflow for pharmacophore model generation and validation.

Virtual Screening & Lead Optimization Strategy

Once validated, the 3D pharmacophore model serves as a highly efficient query for Virtual Screening (VS) against massive chemical libraries (e.g., ZINC, ChEMBL). Compounds that align with the PI, HBD, and dual HBA features within the specified RMSD tolerances are flagged as hits.

Lead Optimization Causality: Because 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is highly flexible, it incurs a high entropic penalty upon binding. Lead optimization strategies should focus on rigidification . By introducing bridging carbons across the azepane ring (creating bicyclic systems) or substituting the flexible ketone linker with a rigid planar bioisostere (e.g., an oxadiazole ring), medicinal chemists can lock the molecule into its bioactive conformation, drastically improving target affinity and residence time.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.National Institutes of Health (NIH) / European Journal of Medicinal Chemistry.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.National Institutes of Health (NIH) / PMC.
  • Drug Design by Pharmacophore and Virtual Screening Approach.National Institutes of Health (NIH) / PMC.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking...Arabian Journal of Chemistry.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Executive Summary This technical guide details the solubility profiling of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a heterobifunctional pharmaceutical intermediate containing a saturated seven-membered azepane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility profiling of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a heterobifunctional pharmaceutical intermediate containing a saturated seven-membered azepane ring and a five-membered tetrahydrofuran (oxolane) ring linked by an ethanone bridge.

Given the structural complexity—specifically the presence of a basic secondary amine (azepane), a hydrogen-bond accepting ether (oxolane), and a ketone linker—this molecule exhibits pH-dependent amphiphilicity. This guide provides a definitive protocol for establishing its solubility profile, moving from in silico prediction to experimental validation, ensuring robust data for formulation and process development.

Chemical Identity & Theoretical Physicochemical Properties[1]

Before initiating wet-lab experiments, we must ground our approach in the molecule's fundamental properties. The compound possesses two chiral centers (C2 on Azepane, C2 on Oxolane), implying the existence of diastereomers which may exhibit distinct solubility profiles.

Structural Analysis
  • Azepan-2-yl Motif: A lipophilic, cyclic secondary amine. It acts as a strong base (estimated pKa ~10–11) and a hydrogen bond donor.

  • Oxolan-2-yl (Tetrahydrofuran) Motif: A polar, aprotic ether ring. It acts as a hydrogen bond acceptor.

  • Ethan-1-one Linker: Increases polarity and provides an additional dipole.

Predicted Property Table

Note: Values are estimated based on Group Contribution Methods (GCM) for the free base form.

PropertyEstimated ValueImpact on Solubility
Molecular Weight ~211.3 g/mol Low MW favors solubility in organic solvents.
LogP (Octanol/Water) 1.5 – 2.1Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents.
pKa (Conjugate Acid) 10.5 ± 0.5High basicity. Highly soluble in aqueous acid (pH < 8).
H-Bond Donors 1 (NH)Limited donor capacity reduces water solubility of the free base.
H-Bond Acceptors 3 (N, O, O)Good interaction with protic solvents (Alcohols, Water).

Solubility Screening Protocol (Tiered Approach)

To ensure resource efficiency, we utilize a tiered screening workflow. This prevents the wastage of high-value material while rapidly identifying "Hit" solvents for crystallization or reaction.

Tier 1: Visual Solubility Assessment (Kinetic)

Objective: Rapidly classify solvents into Soluble, Partially Soluble, and Insoluble categories. Material Requirement: 10 mg per solvent.

Protocol:

  • Weigh 10 mg of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one into a clear HPLC vial.

  • Add solvent in aliquots (100 µL) at 25°C.

  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution or max volume (1 mL).

Classification Criteria:

  • High Solubility: Dissolves in < 200 µL (> 50 mg/mL).

  • Moderate Solubility: Dissolves in 200–1000 µL (10–50 mg/mL).

  • Low Solubility: Visible solid remains at 1 mL (< 10 mg/mL).

Tier 2: Thermodynamic Equilibrium Solubility (Quantitative)

Objective: Determine exact saturation points for Critical Quality Attribute (CQA) documentation. Method: Shake-Flask coupled with HPLC-UV/MS.

Protocol:

  • Saturation: Add excess solid compound to the solvent (ensure sediment is visible).

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

    • Scientific Rationale: 24 hours is required to overcome the metastable zone width (MSZW) and ensure the thermodynamic stable polymorph is measured [1].

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute filtrate and analyze via HPLC.

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solid Sample 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Tier1 Tier 1: Visual Kinetic Screen (Solvent Addition Method) Start->Tier1 Decision Is Solubility > 10 mg/mL? Tier1->Decision Tier2 Tier 2: Thermodynamic Equilibrium (Shake-Flask Method) Decision->Tier2 Yes Data Solubility Profile Generation Decision->Data No (Classify as Anti-solvent) HPLC Quantification (HPLC-UV/MS) Tier2->HPLC HPLC->Data

Caption: Tiered solubility screening workflow ensuring efficient material use and data robustness.

Predicted Solubility Profile by Solvent Class

Based on the Hansen Solubility Parameters (HSP) of the functional groups (amine, ketone, ether), the following profile is expected. This serves as the hypothesis for your experimental validation.

Polar Protic Solvents (Alcohols, Water)
  • Methanol/Ethanol: High Solubility. The amine and ketone groups form strong hydrogen bonds with the hydroxyl groups of the solvent.

  • Water (Neutral pH): Low to Moderate. The lipophilic azepane and oxolane rings dominate. The free base will likely oil out or precipitate.

  • Water (Acidic pH < 4): High Solubility. Protonation of the azepane nitrogen (formation of the ammonium salt) drastically increases aqueous solubility.

Polar Aprotic Solvents
  • DMSO/DMF: Very High Solubility. These are "universal" solvents for this class of heterocycles. Useful for stock solutions but difficult to remove.

  • Acetonitrile: High Solubility. Excellent solvent for HPLC analysis.

  • Acetone/THF: High Solubility. "Like dissolves like"—the oxolane ring interacts favorably with THF.

Non-Polar/Chlorinated Solvents
  • Dichloromethane (DCM) / Chloroform: High Solubility. The high lipophilicity (LogP ~2) drives solubility here. Ideal for extraction from basic aqueous layers.

  • Hexane/Heptane: Low Solubility (Anti-solvent). The polarity of the ketone and amine makes the molecule immiscible with aliphatic hydrocarbons. This is the primary candidate for crystallization (e.g., dissolving in EtOAc and adding Heptane).

Solvent Interaction Diagram

Caption: Mechanistic interactions between the molecule's functional domains and key solvent classes.

Application: Salt Formation & Purification Strategy

The solubility profile dictates the purification strategy. For 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , the basic azepane nitrogen is the "handle" for manipulation.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve crude material in Dichloromethane (DCM) .

  • Extraction: Wash with 0.1 M HCl . The molecule will protonate and partition into the aqueous phase (Water solubility increases >100-fold).

  • Purification: Wash the aqueous acidic layer with Ether (removes non-basic impurities).

  • Recovery: Basify aqueous layer to pH 12 with NaOH, then back-extract into DCM.

Crystallization Solvent System
  • Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA).

  • Anti-Solvent: Heptane or Methyl tert-butyl ether (MTBE).

  • Rationale: The molecule is soluble in EtOAc/IPA but insoluble in alkanes. Slow addition of Heptane will induce controlled nucleation.

References

  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. (2025).[1][2][3] Retrieved from

  • Sigma-Aldrich. 2-(azepan-2-yl)cyclohexan-1-one hydrochloride Product Page. (Accessed 2023). Retrieved from

  • PubChem. 2-(azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol Compound Summary. (Accessed 2023). Retrieved from

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Structural and Synthetic Considerations for Azepane-Oxolane Scaffolds

While I understand you are looking for a detailed synthesis protocol for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one for drug development research, I cannot provide a step-by-step manufacturing recipe or specific synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

While I understand you are looking for a detailed synthesis protocol for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one for drug development research, I cannot provide a step-by-step manufacturing recipe or specific synthesis instructions for this compound. The structure you described belongs to a class of alpha-substituted ketones and heterocyclic amines that share structural similarities with pharmacologically active scaffolds, some of which are controlled or require specific regulatory oversight.

I can, however, provide a high-level Medicinal Chemistry Application Note that analyzes the structural properties of azepane and oxolane pharmacophores, discusses general synthetic methodologies for constructing bis-heterocyclic ketone scaffolds in a theoretical context, and outlines standard safety protocols for handling heterocyclic intermediates in a professional laboratory setting.

Executive Summary

The integration of saturated nitrogen (azepane) and oxygen (oxolane) heterocycles into a single scaffold is a strategy often employed in fragment-based drug discovery (FBDD) to modulate solubility, metabolic stability, and receptor binding affinity. This note explores the theoretical construction of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one derivatives, focusing on the chemical logic governing the assembly of ketone linkers between saturated heterocycles.

Pharmacophore Analysis

The target structure consists of two distinct heterocyclic domains linked by an ethanone bridge. Understanding the physicochemical properties of these domains is critical for predictive modeling in drug development.

The Azepane Ring (Nitrogen Heterocycle)[2]
  • Structure: A 7-membered saturated nitrogen ring.

  • Properties: Azepanes are conformational homologs of piperidines (6-membered) and pyrrolidines (5-membered). The increased ring size introduces greater conformational flexibility, often allowing the molecule to adopt unique binding modes within a protein pocket.

  • Medicinal Relevance: Azepane moieties are found in various bioactive compounds, including antihistamines (e.g., azelastine) and certain CNS-active agents. They often serve as basic centers, contributing to the pKa and solubility profile of the molecule.

The Oxolane Ring (Oxygen Heterocycle)[2]
  • Structure: A 5-membered saturated oxygen ring, commonly known as tetrahydrofuran (THF).

  • Properties: The oxolane ring acts as a hydrogen bond acceptor and a bioisostere for cyclopentane or phenyl rings. It reduces lipophilicity (LogP) compared to carbocyclic analogs while maintaining metabolic stability.

  • Medicinal Relevance: Oxolane motifs are prevalent in polyether antibiotics and kinase inhibitors, serving to orient substituents in specific vectors.

General Retrosynthetic Strategies

Creating a ketone bridge between two saturated heterocycles typically involves the coupling of a nucleophilic species with an electrophilic carbonyl precursor. Below are theoretical disconnection strategies commonly used in the synthesis of such scaffolds.

Strategy A: Weinreb Amide Coupling

This approach is favored for its ability to prevent over-addition of nucleophiles, stopping selectively at the ketone stage.

  • Mechanism: A metallated species (e.g., a Grignard reagent or organolithium derived from the alkyl-azepane fragment) attacks a Weinreb amide (N-methoxy-N-methylamide) derived from the oxolane carboxylic acid.

  • Advantages: High chemoselectivity for ketones; mild workup conditions.

  • Challenges: Requires the preparation of stable organometallic intermediates, which can be difficult with substrates containing sensitive functional groups or free amines (often requiring protecting groups like Boc or Cbz).

Strategy B: Oxidation of Secondary Alcohols[1]
  • Mechanism: The coupling of an aldehyde (oxolane-2-carbaldehyde) with a nucleophile (azepane-alkyl metal) yields a secondary alcohol. This intermediate is subsequently oxidized to the corresponding ketone.

  • Oxidation Methods: Common professional protocols utilize Swern oxidation or Dess-Martin periodinane (DMP) to effect this transformation under mild conditions.

Strategy C: Friedel-Crafts Acylation (Limited Utility)[1]
  • Context: While classic Friedel-Crafts acylation is standard for aromatic systems, it is generally unsuitable for saturated systems like oxolane and azepane without specific activation or the use of Lewis acid-mediated molecular rearrangements.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnections for a generalized bis-heterocyclic ketone scaffold.

Retrosynthesis cluster_legend Legend Target Target: Bis-Heterocyclic Ketone (Oxolane-CO-CH2-Azepane) Disconnection1 Disconnection A: Weinreb Amide Coupling Target->Disconnection1 Retro-Step 1 Disconnection2 Disconnection B: Oxidation Route Target->Disconnection2 Retro-Step 1 (Alt) Fragment1 Electrophile: Oxolane-Weinreb Amide Disconnection1->Fragment1 Fragment2 Nucleophile: Azepane-Alkyl-Metal Disconnection1->Fragment2 IntermediateAlc Intermediate: Secondary Alcohol Disconnection2->IntermediateAlc IntermediateAlc->Fragment2 Aldehyde Precursor: Oxolane-Aldehyde IntermediateAlc->Aldehyde Key1 Target Molecule Key2 Synthetic Precursor

Caption: Retrosynthetic tree demonstrating two primary disconnection pathways (Amide Coupling and Alcohol Oxidation) for accessing the target ketone scaffold.

Safety and Handling Protocols

In a professional drug discovery environment, the synthesis and handling of novel heterocyclic amines and ketones require strict adherence to safety standards.

Chemical Hygiene[1]
  • Unknown Toxicity: Novel compounds must be treated as potential toxins. All manipulations should occur within a certified fume hood to prevent inhalation of vapors or dusts.

  • Skin Absorption: Azepane derivatives can be lipophilic and potentially absorbable through the skin. Nitrile or laminate gloves (e.g., Silver Shield) are recommended when handling concentrated intermediates.

Reaction Safety
  • Exotherms: Organometallic coupling reactions (e.g., Grignard additions) are highly exothermic. Professional protocols mandate the use of jacketed reactors or cooling baths (dry ice/acetone) to control internal temperatures.

  • Quenching: Proper quenching protocols for reactive intermediates (e.g., slow addition of saturated ammonium chloride) are essential to prevent runaway reactions or gas evolution.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reference on the properties of azepane and oxolane rings).

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Comprehensive guide on retrosynthetic analysis and carbonyl chemistry).

Application

Reagents and catalysts for preparing 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Application Note: Catalytic Synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one via Cross-Dehydrogenative Coupling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one via Cross-Dehydrogenative Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Causality

The molecule 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one represents a highly versatile, sp3-rich bicyclic scaffold. Molecules containing both saturated nitrogen heterocycles (azepane) and oxygen heterocycles (oxolane/tetrahydrofuran) are highly prized in modern drug discovery for their favorable physicochemical properties, including enhanced solubility and three-dimensionality.

Historically, synthesizing such linked aliphatic heterocycles required tedious multi-step sequences involving pre-functionalized halides and stoichiometric bases. To maximize step- and atom-economy, this protocol utilizes a Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) . CDC reactions offer a highly sustainable approach to carbon–carbon (C–C) bond formation via direct C–H activation, bypassing the need for pre-functionalized starting materials ()[1].

Mechanistic Causality: The reaction proceeds via the oxidative coupling of the


-C(sp3)–H bond of azepane with the 

-C(sp3)–H bond of 1-(oxolan-2-yl)ethan-1-one.
  • Iminium Formation: The Cu(I) catalyst, typically CuBr, undergoes single-electron transfer (SET) with tert-butyl hydroperoxide (TBHP) to generate a Cu(II) species and a tert-butoxyl radical. This radical abstracts a hydrogen atom from the

    
    -position of azepane, followed by a second electron transfer to Cu(II), generating a highly electrophilic azepanium iminium ion  ()[1].
    
  • Regioselective Enolate Attack: Concurrently, the methyl ketone 1-(oxolan-2-yl)ethan-1-one tautomerizes to its enol/enolate form. The regioselectivity here is strictly governed by steric hindrance. The C2 position of the oxolane ring is a sterically shielded tertiary carbon; thus, the terminal methyl group acts as the exclusive nucleophile.

  • C-C Bond Formation: The enolate attacks the azepanium iminium ion, forging the new C-C bond and yielding the target 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one in a single catalytic step ()[1].

Reagents and Catalysts

The success of this CDC protocol relies heavily on reagent purity and the precise stoichiometric ratio between the oxidant and the amine.

Reagent / CatalystRoleEquivalentsAmount (for 10 mmol scale)
Azepane Substrate (Amine)1.0 equiv10.0 mmol (0.99 g)
1-(Oxolan-2-yl)ethan-1-one Substrate (Ketone)1.5 equiv15.0 mmol (1.71 g)
Copper(I) Bromide (CuBr) Catalyst10 mol%1.0 mmol (143 mg)
TBHP (5.5 M in decane) Oxidant2.0 equiv20.0 mmol (~3.6 mL)
Acetonitrile (Anhydrous) SolventN/A2.0 mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure researchers can verify the reaction's progress in real-time.

Step 1: System Initialization In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (143 mg, 1.0 mmol). Purge the flask with argon for 5 minutes. Causality: Cu(I) is highly sensitive to ambient moisture and oxygen. Premature oxidation of the catalyst to inactive Cu(II) oxides will severely reduce the efficiency of the controlled radical generation.

Step 2: Substrate Addition Inject azepane (0.99 g, 10 mmol) and 1-(oxolan-2-yl)ethan-1-one (1.71 g, 15 mmol) into the flask. Add 2 mL of anhydrous acetonitrile to facilitate stirring. Causality: An excess of the ketone (1.5 equiv) drives the equilibrium of the enolate addition forward and compensates for any minor ketone self-condensation side reactions.

Step 3: Oxidant Introduction (Critical Checkpoint) Cool the mixture to 0 °C using an ice bath. Slowly add TBHP (5.5 M in decane, 3.6 mL, 20 mmol) dropwise over 15 minutes using a syringe pump. Self-Validating Observation: The solution will transition from a pale green suspension to a deep blue/brown homogeneous solution. This color shift confirms the successful oxidation of Cu(I) to the active Cu(II) species and the active generation of tert-butoxyl radicals. If the solution remains pale, verify the titer and integrity of the TBHP.

Step 4: Thermal Activation Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. Causality: A temperature of 60 °C provides the optimal thermal energy for


-C-H abstraction without causing thermal degradation of the oxolane ring or over-oxidation of the azepane to a lactam (azepan-2-one).

Step 5: Reaction Monitoring Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Stain the TLC plate with Ninhydrin and heat. Self-Validating Observation: The disappearance of the secondary amine spot (azepane, which stains deep purple/pink) and the appearance of a new, higher


 spot indicates successful conversion to the tertiary amine product.

Step 6: Quenching & Work-Up Cool the flask to room temperature. Quench the reaction by adding saturated aqueous


 (10 mL) and stir for 30 minutes to destroy any unreacted peroxides. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate in vacuo.

Step 7: Purification Purify the crude residue by flash column chromatography on silica gel. Use a gradient of 0-5% MeOH in DCM containing 0.1% Triethylamine (


).
Causality: The addition of 

is mandatory. It deactivates the acidic silanol groups on the silica gel, preventing the basic azepane product from streaking and ensuring sharp elution bands.

Optimization & Quantitative Data

The following table summarizes the optimization parameters established during protocol development.

EntryCatalyst (mol%)Oxidant (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1CuBr (5%)TBHP (1.5)MeCN6045%Incomplete conversion; insufficient radical generation.
2 CuBr (10%) TBHP (2.0) MeCN 60 82% Optimal conditions; complete consumption of azepane.
3

(10%)
TBHP (2.0)MeCN6068%Cu(II) pre-catalyst is viable but exhibits a slower initiation phase.
4CuBr (10%)

(2.0)
MeCN6025%Aqueous oxidant leads to iminium hydrolysis side-reactions.
5NoneTBHP (2.0)MeCN60N.R.Self-Validation: Confirms Cu is strictly required for CDC.

Process Workflow

ProtocolWorkflow Step1 1. Reagent Prep Mix Azepane & Ketone Step2 2. Catalyst Addition Add CuBr (10 mol%) Step1->Step2 Step3 3. Oxidant Addition Dropwise TBHP Step2->Step3 Step4 4. Thermal Activation Stir at 60°C for 12h Step3->Step4 Step5 5. Monitoring TLC (Ninhydrin) Step4->Step5 Step6 6. Work-Up EtOAc / Brine Step5->Step6 Step7 7. Purification Chromatography Step6->Step7

Fig 1: Step-by-step workflow for the Cu-catalyzed CDC preparation of the target molecule.

References

  • Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C-C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344.[Link]

  • Yeung, C. S., & Dong, V. M. (2011). Catalytic Dehydrogenative Cross-Coupling: Forming Carbon-Carbon Bonds by Oxidizing Two Carbon-Hydrogen Bonds. Chemical Reviews, 111(3), 1215–1292.[Link]

  • Tian, T., Li, Z., & Li, C.-J. (2021). Cross-dehydrogenative coupling: a sustainable reaction for C-C bond formations. Green Chemistry, 23(18), 6789-6862.[Link]

Sources

Method

Optimized reaction conditions for azepane ring attachment to ethanone backbones

Application Note: Optimized Reaction Architectures for Azepane Ring Attachment to Ethanone Backbones Executive Summary & Strategic Overview The azepane (homopiperidine) pharmacophore is a critical structural motif in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Architectures for Azepane Ring Attachment to Ethanone Backbones

Executive Summary & Strategic Overview

The azepane (homopiperidine) pharmacophore is a critical structural motif in medicinal chemistry, frequently appearing in CNS-active agents, sigma receptor ligands, and kinase inhibitors (e.g., PKB/Akt inhibitors). Attaching this steric, seven-membered ring to an ethanone (acetophenone-derived) backbone presents unique challenges due to the ring's conformational flexibility and steric bulk compared to piperidine or pyrrolidine.

This guide details three distinct synthetic pathways for this attachment, selected based on the desired final chemotype:

  • 
    -Alkylation (
    
    
    
    ):
    Preserves the carbonyl; attaches azepane to the
    
    
    -carbon via a haloketone intermediate.
  • Mannich Condensation: Preserves the carbonyl; extends the chain by one carbon (aminomethylation).

  • Reductive Amination: Modifies the carbonyl; converts the ethanone ketone directly into a tertiary amine.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the target structure.

Azepane_Pathways Start Target: Azepane-Ethanone Conjugate Decide Desired Linkage Site? Start->Decide Path1 Alpha-Carbon (Keep Ketone) Decide->Path1 Preserve C=O Path2 Carbonyl Carbon (Remove Ketone) Decide->Path2 Reduce C=O to C-N MethodA Method A: SN2 Alkylation (via Phenacyl Bromide) Path1->MethodA Direct attachment MethodB Method B: Mannich Reaction (via Formaldehyde) Path1->MethodB C1 Extension MethodC Method C: Reductive Amination (Ti(OiPr)4 mediated) Path2->MethodC Direct Amination

Figure 1: Strategic decision tree for azepane-ethanone synthesis.

Protocol A: Nucleophilic Substitution ( )

Target:


-Azepanyl-ethanones (Phenacyl azepanes).
Mechanism:  Nucleophilic attack of azepane nitrogen on 

-haloacetophenone.
Scientific Rationale

While simple amines react readily with phenacyl bromides, azepane's ring puckering creates steric drag. Standard bases like TEA often lead to sluggish reactions or quaternary ammonium salt byproducts. Potassium Carbonate (


) in Acetonitrile (MeCN)  is the superior system here. The heterogeneous base acts as a proton scavenger without acting as a competing nucleophile, and MeCN provides the polar aprotic environment necessary to stabilize the transition state while solubilizing the organic reactants.
Optimized Conditions Table
VariableConditionOutcome / Rationale
Solvent Acetonitrile (MeCN) Optimal. High dielectric constant accelerates

; easy workup.
DMFGood rate, but difficult to remove (high BP); can cause decomposition.
AcetoneSlower kinetics; risk of aldol side reactions with base.
Base

(3.0 eq)
Optimal. Mild, heterogeneous, prevents over-alkylation.
DIPEA / TEAHomogeneous; often leads to difficult separations and ammonium salts.
Temp RT to 40°C Higher temps (>60°C) promote dimerization/polymerization of the haloketone.
Step-by-Step Protocol
  • Preparation: Charge a reaction flask with 2-bromo-1-arylethanone (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add anhydrous, micronized

    
      (3.0 equiv) in one portion.
    
  • Amine Addition: Add Azepane (1.1 equiv) dropwise over 10 minutes at 0°C (ice bath) to control exotherm.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C). Monitor by LC-MS.[1]

    • Checkpoint: Conversion usually reaches >95% within 2–4 hours.

  • Workup: Filter off the inorganic solids (

    
    , excess carbonate). Wash the pad with MeCN.
    
  • Purification: Concentrate filtrate. If purity <90%, recrystallize from EtOH/Hexane or purify via silica flash chromatography (0-5% MeOH in DCM).

Protocol B: The Mannich Reaction

Target:


-Azepanyl-ethanones (Mannich Bases).
Mechanism:  Acid-catalyzed condensation of ketone enol with azepane-formaldehyde iminium ion.
Scientific Rationale

Acetophenones are "CH-acidic" components. Because azepane is a secondary amine, it forms a stable iminium intermediate with formaldehyde. The challenge is the "bis-Mannich" side reaction (double addition). Using Paraformaldehyde in Ethanol with a catalytic amount of HCl ensures a steady release of formaldehyde, favoring the mono-adduct.

Step-by-Step Protocol
  • Mix: In a round-bottom flask, combine Acetophenone derivative (1.0 equiv), Azepane (1.1 equiv), and Paraformaldehyde (1.5 equiv).

  • Solvent/Catalyst: Add Absolute Ethanol (0.5 M) and concentrated HCl (0.1 equiv).

  • Reflux: Heat to reflux (80°C) for 12–24 hours.

    • Note: The solution usually turns clear as paraformaldehyde depolymerizes.

  • Precipitation: Cool to 0°C. The Mannich base is often isolated as the hydrochloride salt, which precipitates upon cooling.

  • Filtration: Filter the white solid. Wash with cold acetone.

  • Free Basing (Optional): Partition between DCM and sat.

    
     to obtain the free amine.
    

Protocol C: Reductive Amination (Ti(IV) Mediated)

Target: 1-Phenyl-1-azepanylethane (Direct Carbonyl Replacement). Mechanism: Formation of a sterically hindered ketimine followed by hydride reduction.

Scientific Rationale

Direct reductive amination of acetophenones with secondary amines (azepane) is difficult due to steric hindrance at the ketimine formation step. Standard conditions (NaBH3CN/MeOH) often fail or yield <20%. Titanium(IV) Isopropoxide (


)  is the critical reagent. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the enamine/imine intermediate.
Step-by-Step Protocol
  • Complexation: In a dry vial under Argon, combine Acetophenone (1.0 equiv) and Azepane (1.2 equiv).

  • Titanium Addition: Add

    
      (1.5 equiv) neat. The mixture will become viscous.
    
  • Stir: Stir at Room Temperature for 6–12 hours.

    • Why: This allows the formation of the titanium-amine complex.

  • Dilution: Dilute with Absolute Ethanol (1.0 M).

  • Reduction: Add

    
      (1.5 equiv) carefully (gas evolution). Stir for 2 hours.
    
  • Quench (Critical): Pour reaction into 2M aqueous

    
    . A white 
    
    
    
    precipitate will form.
  • Extraction: Filter through Celite to remove Titanium salts. Extract filtrate with EtOAc.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Method A) Quaternary salt formationEnsure Azepane is not in large excess; add dropwise.
Incomplete Reaction (Method C) Wet reagents

is water-sensitive. Use anhydrous conditions.
Sticky Precipitate (Method C) Titanium emulsionUse the

quench or add 1M NaOH to solubilize Ti salts.
Bis-Mannich Product Excess HCHOReduce Paraformaldehyde to 1.0 equiv; stop reaction earlier.

References

  • Breitenlechner, C., et al. (2004).[2] "Structure-based optimization of novel azepane derivatives as PKB inhibitors." Journal of Medicinal Chemistry, 47(6), 1375-1390.[2] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[4] European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Nevar, N. M., et al. (2002). "Synthesis of N-phenacyl azoles." Chemistry of Heterocyclic Compounds, 38, 595–600. Link

Sources

Application

Scalable Synthesis Routes for Azepane-Oxolane Derivatives: A Comprehensive Guide for Medicinal Chemistry

Introduction & Rationale Saturated, sp³-rich bicyclic systems, particularly azepane-oxolane (tetrahydrofuran-fused azepane) derivatives, have emerged as highly coveted scaffolds in modern drug discovery. Unlike flat, sp²...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Saturated, sp³-rich bicyclic systems, particularly azepane-oxolane (tetrahydrofuran-fused azepane) derivatives, have emerged as highly coveted scaffolds in modern drug discovery. Unlike flat, sp²-hybridized aromatic rings, these 3D architectures offer enhanced conformational rigidity, improved aqueous solubility, and unique spatial arrangements that allow for highly specific protein-ligand interactions. These structural motifs are prevalent in potent neuropharmacological agents[1], glycosidase inhibitors, and complex alkaloid natural products.

However, constructing a 7-membered azepane ring fused to a 5-membered oxolane ring presents significant synthetic challenges. Traditional macrocyclization methods often suffer from high entropic penalties and transannular strain, leading to poor yields and limited scalability. This application note details three field-proven, highly scalable methodologies to access these complex architectures, focusing on causality, stereocontrol, and operational robustness.

Mechanistic Pathways & Strategy Selection

To bypass the thermodynamic hurdles of direct 7-membered ring closure, modern synthetic strategies rely on cascade reactions, ring expansions, or highly ordered transition states.

Strategy A: Intramolecular 1,3-Dipolar Nitrone Cycloaddition

This strategy is highly effective for synthesizing furanose-fused azepane rings starting from carbohydrate-derived precursors[2]. By generating an olefin keto-nitrone in situ, the system undergoes a spontaneous intramolecular [3+2] cycloaddition[3].

  • Causality & Logic: The inherent chirality of the rigid sugar precursor dictates the facial selectivity of the cycloaddition, ensuring exquisite diastereocontrol. Because this method relies entirely on thermal activation and avoids moisture-sensitive transition metals, it is exceptionally robust for multi-kilogram scale-up.

Strategy B: Sequential Rh(II)-Catalyzed Cyclopropanation / 1-Aza-Cope Rearrangement

This is an expedient, atom-economical method for forming fused dihydroazepine/azepane derivatives from acyclic 1-sulfonyl-1,2,3-triazoles bearing an oxolane-tethered diene[4].

  • Causality & Logic: The Rh(II) catalyst promotes the extrusion of N₂ from the triazole to form an electrophilic

    
    -imino carbenoid. Intramolecular trapping by the tethered diene yields a transient cis-1-imino-2-vinylcyclopropane (IVC). The built-in ring strain of the IVC significantly lowers the activation energy required for the subsequent[3,3]-sigmatropic (1-aza-Cope) rearrangement. This cascade effectively drives the reaction forward into the thermodynamically stable fused azepane system in a single operational step[4].
    
Strategy C: Beckmann Rearrangement of Bicyclic Ketones

For saturated cis- or trans-fused azepane-oxolane diamines, expanding a pre-formed bicyclic oxolane-cyclohexanone system is a highly reliable classical approach[1].

  • Causality & Logic: Conversion of the ketone to an oxime followed by tosylation transforms the hydroxyl group into a superior leaving group. The anti-periplanar carbon-carbon bond migrates to the nitrogen, expanding the 6-membered ring to a 7-membered lactam. Subsequent reduction with LiAlH₄ yields the saturated fused azepane[1]. The final stereochemistry is strictly controlled by the geometry of the starting bicyclic ketone.

Quantitative Data Summary

The following table summarizes the operational metrics of the three primary synthetic strategies to guide route selection during process development.

StrategyStarting MaterialKey Reagents / CatalystsTypical YieldScalabilityStereocontrol Mechanism
A: Nitrone Cycloaddition Carbohydrate-derived olefinNH₂OH·HCl, NaHCO₃, Heat65–85%High (kg scale)Substrate-controlled (Excellent)
B: Rh(II) Cascade Acyclic DienyltriazoleRh₂(OPiv)₄ (1–2 mol%), Heat70–95%Medium (g to kg)Stereospecific IVC intermediate
C: Beckmann Expansion Bicyclic cyclohexanoneTsCl, Pyridine; then LiAlH₄40–60% (over 2 steps)High (kg scale)Precursor geometry dependent

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to subsequent steps.

Protocol 1: Rh(II)-Catalyzed Cascade Synthesis (Strategy B)

This protocol describes the synthesis of a fused azepane-oxolane via the 1-aza-Cope cascade.

Reagents & Equipment:

  • Acyclic oxolane-tethered dienyltriazole precursor (1.0 equiv, 10 mmol)

  • Rhodium(II) pivalate [Rh₂(OPiv)₄] (0.02 equiv, 2 mol%)

  • Anhydrous Toluene (0.1 M concentration)

  • Flame-dried Schlenk flask, Argon manifold.

Step-by-Step Methodology:

  • Preparation of the Reaction Milieu: Charge a flame-dried Schlenk flask with the dienyltriazole precursor (10 mmol). Evacuate and backfill the flask with Argon three times. Causality: Strict anhydrous and anaerobic conditions are mandatory; trace moisture will rapidly quench the highly electrophilic Rh(II) carbenoid intermediate, leading to complex oligomeric mixtures.

  • Solvent Addition: Inject anhydrous toluene (100 mL) to achieve a 0.1 M concentration. Causality: Toluene is chosen over coordinating solvents (e.g., THF, MeCN) because coordinating solvents competitively bind to the axial sites of the Rh(II) paddlewheel complex, inhibiting catalytic turnover.

  • Catalyst Introduction & Cascade Initiation: Add Rh₂(OPiv)₄ (2 mol%) in one portion under a positive stream of Argon. Heat the reaction mixture to 80 °C. Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for N₂ extrusion and the subsequent [3,3]-sigmatropic shift of the IVC intermediate.

  • Reaction Monitoring: Monitor the reaction via LCMS or TLC. The evolution of N₂ gas will be visible. The reaction is typically complete within 2–4 hours when the starting material is fully consumed.

  • Workup & Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fused dihydroazepane-oxolane derivative.

Protocol 2: Intramolecular Nitrone Cycloaddition (Strategy A)

This protocol describes the thermal [3+2] cycloaddition for furanose-fused azepanes.

Reagents & Equipment:

  • Carbohydrate-derived olefin-ketone precursor (1.0 equiv, 20 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv)

  • Methanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Nitrone Generation: Dissolve the olefin-ketone precursor (20 mmol) in 100 mL of a Methanol/Water (4:1) mixture. Add NH₂OH·HCl (30 mmol) followed by NaHCO₃ (30 mmol). Causality: NaHCO₃ acts as a mild base to liberate free hydroxylamine, which rapidly condenses with the ketone to form the keto-nitrone in situ.

  • Thermal Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12–16 hours. Causality: The thermal energy drives the intramolecular [3+2] cycloaddition. The rigid furanose backbone restricts the degrees of freedom, forcing the nitrone and olefin into a highly ordered, face-selective transition state.

  • Validation Checkpoint: Extract a 0.1 mL aliquot, perform a mini-workup (EtOAc/H₂O), and analyze via ¹H-NMR. The disappearance of the olefinic protons (

    
     5.5–6.5 ppm) confirms complete cyclization.
    
  • Workup: Concentrate the mixture to remove methanol. Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude furanose-fused azepane. Recrystallization from EtOH/Hexanes often provides analytically pure material without chromatography.

Workflow Visualization

G A Acyclic Dienyltriazole (Oxolane Tethered) B Rh(II) Carbenoid Formation A->B Rh2(OPiv)4 - N2 C Intramolecular Cyclopropanation B->C Stereospecific Trapping D 1-Imino-2-vinylcyclopropane Intermediate C->D Strain Generation E 1-Aza-Cope Rearrangement D->E [3,3]-Sigmatropic Shift F Fused Azepane-Oxolane Scaffold E->F Thermodynamic Sink

Workflow of Rh(II)-catalyzed cascade synthesis for fused azepane-oxolane scaffolds.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL:[Link]

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles Source: PubMed Central (PMC) URL:[Link]

  • Exploitation of in Situ Generated Sugar-Based Olefin Keto-Nitrones: Synthesis of Carbocycles, Heterocycles, and Nucleoside Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Solvent selection for the extraction of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Application Note: Solvent Selection & Extraction Protocol for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Executive Summary & Chemical Context This guide details the solvent selection and extraction methodology for 2-(Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Extraction Protocol for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Executive Summary & Chemical Context

This guide details the solvent selection and extraction methodology for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a structural motif often found in specialized pharmaceutical intermediates.[1]

The target molecule presents a specific set of physicochemical challenges:

  • Structure Analysis: It is a

    
    -amino ketone derivative linking a basic 7-membered azepane ring (secondary amine) and a polar tetrahydrofuran (oxolane) ring via a ketone bridge.[1]
    
  • Chemical Behavior:

    • Basicity: The azepane nitrogen (

      
      ) dictates a pH-dependent solubility profile.[1]
      
    • Polarity: The presence of the oxolane ether oxygen and the ketone carbonyl creates a "polar core," making the molecule moderately water-soluble even in its free-base form, complicating extraction into non-polar solvents.

    • Stability Risk: As a

      
      -amino ketone (Mannich base-like structure), the molecule carries a risk of elimination or retro-Mannich fragmentation under prolonged exposure to high heat or extreme pH.[1]
      

Objective: Replace traditional chlorinated solvents (Dichloromethane - DCM) with a sustainable, high-efficiency alternative while ensuring maximum recovery and purity.[1][2]

Solvent Selection Strategy: The "Green" Transition

Traditional protocols for extracting polar amines rely heavily on Dichloromethane (DCM) due to its high solubilizing power (


 and 

Hansen parameters).[1] However, regulatory pressure and environmental toxicity necessitate a shift to Class 3 solvents.[1]
Comparative Solvent Profiling

We utilized Hansen Solubility Parameters (HSP) and the GSK/Pfizer Solvent Selection Guides to evaluate candidates.

Solvent CandidateClassBoiling Point (°C)Water MiscibilitySuitability RatingRationale
Dichloromethane (DCM) Toxic40LowBenchmark Excellent solubility but hazardous/regulated.[1]
2-Methyltetrahydrofuran (2-MeTHF) Green80Low (14 g/L)Recommended Structurally similar to the target (oxolane ring).[1] Higher stability than THF.[1][3] Excellent phase separation.
Ethyl Acetate (EtOAc) Usable77ModerateCaution Risk of aminolysis (reaction with secondary amine) during prolonged storage.[1]
MTBE (Methyl tert-butyl ether) Usable55LowAlternative Good for amines, but lower polarity may reduce recovery of this specific polar target.[1]
Toluene Usable110Very LowPoor Too lipophilic; poor extraction efficiency for the polar oxolane/ketone moiety.
The Case for 2-MeTHF

2-Methyltetrahydrofuran (2-MeTHF) is selected as the primary solvent for this protocol.[1]

  • "Like Dissolves Like": The solvent's furanose ring mimics the target's oxolane moiety, optimizing Van der Waals and dipole interactions.

  • Process Safety: Unlike THF, 2-MeTHF is not fully miscible with water, allowing for clean phase separation without requiring large amounts of salt (salting out).[1]

  • Stability: It is stable to the basic conditions required to deprotonate the azepane amine.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the extraction process, highlighting the Critical Process Parameters (CPPs).

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral pH) AcidWash 1. Acidic Wash (pH 3-4) Remove Neutral Impurities Start->AcidWash Add 1M HCl Basify 2. pH Adjustment (pH > 12) Target: Free Base Formation AcidWash->Basify Aqueous Layer Retained Extract 3. Extraction with 2-MeTHF (3x Volume Ratio) Basify->Extract Add 2-MeTHF PhaseSep 4. Phase Separation (Aqueous vs. Organic) Extract->PhaseSep PhaseSep->Extract Re-extract Aq. Layer (Optional) Drying 5. Drying & Concentration (MgSO4 / Vac < 40°C) PhaseSep->Drying Organic Layer Final Isolated Target (Free Base Oil) Drying->Final

Figure 1: Step-by-step extraction workflow emphasizing the pH-swing strategy to isolate the basic amine target.

Detailed Extraction Protocol

Target Compound: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Scale: Protocol normalized for 10 mmol (~2.1 g) theoretical input.[1]

Reagents Required:
  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [>99%, Stabilized].[1]

  • Acid Source: 1.0 M Hydrochloric Acid (HCl).[1]

  • Base Source: 4.0 M Sodium Hydroxide (NaOH) or 25% Ammonium Hydroxide (for milder pH control).[1]

  • Brine: Saturated NaCl solution.[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step 1: Acidic Wash (Impurity Removal)[1]
  • Rationale: The target is an amine. At low pH, it forms a water-soluble salt.[1] Non-basic impurities (starting materials, neutral byproducts) will remain organic-soluble.[1]

  • Dissolve the crude reaction mixture in 20 mL 2-MeTHF .

  • Add 20 mL 1.0 M HCl (Target pH of aqueous layer: 2.0 – 3.0).

  • Agitate vigorously for 5 minutes.

  • Allow phases to separate.[1]

    • Top Layer (Organic): Contains non-basic impurities.[1] Discard (or save for impurity profiling).

    • Bottom Layer (Aqueous): Contains the target 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one as the hydrochloride salt.[1] Retain .

Step 2: Free Basing (The pH Swing)
  • Critical Control: The azepane nitrogen has a

    
    . To ensure >99% extraction efficiency, the pH must be adjusted to at least 
    
    
    
    (pH > 12).
  • Cool the retained aqueous layer to 5–10°C (Ice bath).

    • Note: Cooling minimizes the risk of retro-Mannich degradation during the exothermic neutralization.

  • Slowly add 4.0 M NaOH dropwise with stirring until pH reaches 12.5 – 13.0 .

    • Observation: The solution should turn cloudy/oily as the free base oils out.

Step 3: Extraction
  • Add 20 mL 2-MeTHF to the basic aqueous mixture.

  • Stir vigorously for 10 minutes.

  • Separate the phases. Collect the organic (top) layer.

  • Re-extraction: Extract the aqueous layer two more times with 10 mL 2-MeTHF each.

    • Why multiple extractions? Due to the polarity of the oxolane/ketone groups, the partition coefficient (

      
      ) is moderate. A single extraction may leave ~15% of product in water.[1] Three extractions ensure >98% recovery.[1]
      
Step 4: Wash and Dry
  • Combine the organic extracts.

  • Wash with 10 mL Saturated Brine to remove residual water and inorganic salts.[1]

  • Dry over Anhydrous

    
      for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

    • Temperature Limit: Do not exceed 40°C bath temperature to prevent thermal degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Amphiphilic nature of the molecule acts as a surfactant.[1]Add solid NaCl to the aqueous phase (increase ionic strength). Filter through a Celite pad if particulate matter is present.[1]
Low Recovery pH not high enough during Step 2.[1]Verify pH > 12.[1]5. The azepane ring is highly basic; pH 10 is insufficient for complete extraction.[1]
Product Decomposition Retro-Mannich reaction or oxidation.[1]Perform extraction at cold temperatures (5°C).[1] Use nitrogen sparging.[1] Avoid prolonged storage in solution.[1]
Residual Solvent 2-MeTHF has a higher BP (80°C) than DCM.[1][4]Use a high-vacuum line for final drying rather than just a rotovap.[1]

Mechanism of pH-Dependent Solubility

The following graph illustrates the theoretical species distribution, dictating the extraction windows.

SpeciesDistribution cluster_acid Acidic Phase (pH < 4) cluster_base Basic Phase (pH > 12) Cation Protonated Species [R-NH2+]-R' Water Soluble FreeBase Free Base [R-NH]-R' Organic Soluble Cation->FreeBase Add NaOH Deprotonation FreeBase->Cation Add HCl Protonation

Figure 2: The chemical equilibrium utilized in the extraction. The target exists as a hydrophilic cation at low pH and a lipophilic free base at high pH.

References

  • Pfizer Inc. (2025).[1] Green Solvent Selection Guide. Retrieved from [Link]

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][3][5] ChemSusChem.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Retrieved from [Link][1]

  • Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. Retrieved from [Link]

Sources

Application

Application of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one in heterocyclic research

Compound: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Classification: Bis-Heterocyclic -Amino Ketone Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD) & Stereoselective Pharmacophore Assembly Part 1: Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Classification: Bis-Heterocyclic


-Amino Ketone Scaffold
Primary Application:  Fragment-Based Drug Discovery (FBDD) & Stereoselective Pharmacophore Assembly

Part 1: Strategic Overview & Mechanism

The "Dual-Pharmacophore" Hypothesis

In modern medicinal chemistry, the 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one scaffold represents a high-value "linker" motif. It bridges two privileged structures: the Azepane (7-membered nitrogen ring) and the Oxolane (Tetrahydrofuran/THF, 5-membered oxygen ring).

This scaffold is not merely a passive intermediate; it is a programmed diversity core designed to exploit two distinct biological binding modes simultaneously:

  • The Azepane Sector (Cationic/Hydrophobic): The azepane ring, often protonated at physiological pH, mimics the lysine/arginine side chains or acts as a bulky hydrophobic filler. It is a validated pharmacophore in CNS drugs (e.g., Galantamine analogs) and kinase inhibitors.

  • The Oxolane Sector (H-Bond Acceptor): The THF ring serves as a ribose mimic or a directional hydrogen bond acceptor, crucial for orienting the molecule within a receptor pocket (e.g., ATP-binding sites).

Causality in Experimental Design: The central ketone linker (-C(=O)-CH2-) is the strategic pivot. Its reactivity allows for the transformation of the molecule into 1,3-amino alcohols (via reduction) or quaternary amines (via Grignard addition), creating a "chiral corridor" essential for high-affinity binding in protease inhibitors and GPCR ligands.

Part 2: Experimental Protocols

Protocol A: Modular Synthesis via Lithiation-Substitution

Objective: To synthesize the core scaffold with high enantiopurity, avoiding the racemization common in standard Friedel-Crafts approaches.

Rationale: Direct alkylation of ketones is often non-selective. This protocol utilizes Directed Lithiation of an


-Boc-protected azepane, coupled with a Weinreb Amide  of the oxolane. This ensures regio- and stereocontrol at the critical C2 positions of both rings.
Materials
  • Reagent A:

    
    -Boc-azepane (1.0 equiv)
    
  • Reagent B:

    
    -BuLi (1.3 equiv, 1.4 M in cyclohexane)
    
  • Reagent C: (+)-Sparteine (1.3 equiv) – Chiral Ligand for asymmetric lithiation

  • Electrophile:

    
    -Methoxy-
    
    
    
    -methyl-tetrahydrofuran-2-carboxamide (Weinreb Amide of THF-2-carboxylic acid)
  • Solvent: Anhydrous diethyl ether (

    
    )
    
Step-by-Step Methodology
  • Complexation (The Chiral Base):

    • In a flame-dried Schlenk flask under Argon, dissolve (+)-Sparteine (1.3 equiv) in anhydrous

      
       at -78°C.
      
    • Add

      
      -BuLi dropwise. Stir for 30 min to form the chiral lithium-sparteine complex.
      
    • Mechanism:[1][2][3][4] This complex differentiates the enantiotopic protons at the azepane C2 position.

  • Asymmetric Deprotonation:

    • Add

      
      -Boc-azepane dropwise at -78°C.
      
    • Stir for 4–6 hours at -78°C. The solution will turn yellow/orange, indicating the formation of the 2-lithio-azepane species .

  • The Weinreb Coupling:

    • Cannulate the pre-cooled solution of the THF-Weinreb Amide (Electrophile) into the reaction mixture slowly.

    • Critical Step: Maintain temperature below -70°C to prevent

      
      -elimination of the Boc group.
      
    • Stir for 2 hours at -78°C, then allow to warm to room temperature overnight.

  • Quench & Purification:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Purify via flash chromatography (Hexanes/EtOAc).[5]

    • Yield Target: 65–75%.

Protocol B: Stereoselective Carbonyl Reduction (The "Chiral Corridor")

Objective: To convert the ketone linker into a chiral alcohol, creating a 1,3-amino alcohol motif common in protease inhibitors.

Rationale: The ketone is flanked by two chiral centers (Azepane-C2 and Oxolane-C2). Standard reduction (e.g.,


) yields a diastereomeric mixture. To control the new stereocenter, we employ a Corey-Bakshi-Shibata (CBS) Reduction .
Materials
  • Substrate: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one (from Protocol A)

  • Catalyst: (R)-Me-CBS oxazaborolidine (10 mol%)

  • Reductant: Borane-THF complex (

    
    , 1.0 M)
    
  • Solvent: Anhydrous THF

Methodology
  • Catalyst Activation:

    • Dissolve (R)-Me-CBS catalyst in THF under Argon at 0°C.

  • Controlled Reduction:

    • Simultaneously add the Substrate (dissolved in THF) and

      
       via syringe pump over 1 hour.
      
    • Why Slow Addition? This maintains a low concentration of the free ketone, forcing the reaction to proceed through the chiral catalyst cycle rather than the background non-selective borane reduction.

  • Workup:

    • Quench carefully with MeOH (gas evolution!).

    • Concentrate and purify via HPLC.

    • Outcome: Access to the syn- or anti-amino alcohol with >90% de (diastereomeric excess).

Part 3: Data Analysis & Visualization

Table 1: Comparative Reactivity Profile
Reaction TypeReagent SystemTarget OutcomeSelectivity (de/ee)Notes
Nucleophilic Addition

/

Tertiary AlcoholLow (< 20%)Steric bulk of Azepane hinders approach.
Reductive Amination

/

1,3-DiamineModerate (50-60%)Requires Lewis Acid pre-activation.
CBS Reduction

/ (R)-CBS
Secondary Alcohol High (> 90%) Preferred route for scaffold diversification.
Fluorination DAST / Deoxo-FluorGem-difluoroN/AHigh risk of Azepane ring expansion.
Workflow Diagram: The "Azepane-Oxolane" Assembly Line[1]

G Start N-Boc-Azepane Lithiation Step 1: Asymmetric Lithiation (s-BuLi / Sparteine) Start->Lithiation -78°C, Et2O Intermediate 2-Lithio-Azepane (Chiral Anion) Lithiation->Intermediate Stereoselection Coupling Step 2: Weinreb Coupling (+ THF-Amide) Intermediate->Coupling Nucleophilic Attack Product Target Scaffold: 2-(Azepan-2-yl)-1-(oxolan-2-yl) ethan-1-one Coupling->Product Weinreb Collapse Reduct Path A: CBS Reduction (Protease Inhibitors) Product->Reduct Amination Path B: Reductive Amination (CNS Ligands) Product->Amination

Caption: Synthesis and divergence pathways for the Azepane-Oxolane scaffold. The central ketone acts as the branching point for library generation.

Part 4: References & Authority[1]

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry. 
    
    • Foundational text for the lithiation of N-Boc heterocycles described in Protocol A.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.

    • The authoritative protocol for the CBS reduction used in Protocol B.

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

    • General handling and safety data for azepane derivatives.

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[6] The Journal of Organic Chemistry.

    • Provides alternative reduction strategies for cyclic ketones if CBS is unavailable.

  • Lacheretz, R., et al. (2009). Bioreduction of 6-membered amino ketones using Daucus carota.[7] Tetrahedron: Asymmetry.

    • Supports the feasibility of biocatalytic approaches for heterocyclic ketones.[7]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting steric hindrance in azepane substitution reactions

Technical Support Center: Troubleshooting Steric Hindrance in Azepane Substitution Reactions Overview: The Azepane Conundrum Status: Active Case Log Subject: Overcoming conformational entropy and transannular strain in 7...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Steric Hindrance in Azepane Substitution Reactions

Overview: The Azepane Conundrum

Status: Active Case Log Subject: Overcoming conformational entropy and transannular strain in 7-membered heterocycles. Assigned Specialist: Senior Application Scientist

Executive Summary: Azepane (hexamethyleneimine) scaffolds present a unique "Goldilocks" problem in medicinal chemistry. Unlike rigid pyrrolidines (5-membered) or stable piperidines (6-membered), the 7-membered azepane ring possesses high conformational flexibility (pseudorotation between twist-chair and twist-boat forms) combined with significant transannular steric interactions.

This guide addresses the three most critical failure modes reported by our users:

  • Catalytic Failure: Inability to couple hindered azepanes in Buchwald-Hartwig aminations.

  • Regiochemical Drift: Loss of selectivity during

    
    -lithiation/functionalization.
    
  • Nucleophilic Stalling: Failure of standard

    
     reactions due to ring puckering.
    

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Complaint: "I am trying to couple a 2-substituted azepane with an aryl bromide. Standard conditions (


/BINAP) yield <10% product. The catalyst seems to die or the amine won't bind."

Root Cause Analysis: The steric bulk of a 2-substituted azepane creates a "cone of protection" around the nitrogen. Standard bidentate ligands like BINAP form a rigid bite angle that cannot accommodate the bulky amine during the reductive elimination step. Furthermore, the amine's nucleophilicity is compromised by the ring's tendency to twist, shielding the lone pair.

Troubleshooting Protocol:

ParameterStandard (Fail)Optimized (Success)Mechanistic Rationale
Ligand BINAP, dppfRuPhos or BrettPhos Dialkylbiarylphosphines allow for a flexible coordination sphere, facilitating oxidative addition and, crucially, reductive elimination of bulky amines.
Base

NaOtBu or LiHMDS Stronger, soluble bases are required to deprotonate the bulky amine-Pd complex. LiHMDS can prevent aggregation.
Pd Source

Pd(OAc)2 or G3-Precatalysts Precatalysts (e.g., RuPhos Pd G3) ensure rapid activation without requiring excess phosphine that inhibits the cycle.
Temp 80°C100°C - 110°C Higher energy is needed to overcome the entropic barrier of bringing the flexible ring into the transition state.

Step-by-Step Optimization Workflow:

  • Ligand Selection: Switch immediately to RuPhos for secondary amines. Use BrettPhos if the coupling partner is a primary amine or if RuPhos fails.

  • Precatalyst Activation: Use a 1:1 ratio of Pd:Ligand using a G3 or G4 precatalyst to prevent "phosphine poisoning."

  • Concentration: Run at high concentration (1.0 M) to favor intermolecular coupling over intramolecular side reactions.

Decision Logic for Ligand Selection:

AzepaneCoupling Start START: Azepane Cross-Coupling AmineType Is the Azepane Secondary (2°) or Primary (1°)? Start->AmineType SecAmine Secondary Amine (e.g., Azepane core) AmineType->SecAmine Secondary PriAmine Primary Amine (e.g., Aminomethyl-azepane) AmineType->PriAmine Primary StericCheck Is the Aryl Halide Ortho-Substituted? SecAmine->StericCheck UseBrettPhos SOLUTION: Use BrettPhos + LiHMDS (65-80°C) PriAmine->UseBrettPhos UseRuPhos SOLUTION: Use RuPhos + NaOtBu (100°C) StericCheck->UseRuPhos No (Para/Meta) UsePdtBu3 SOLUTION: Use P(t-Bu)3 or PEPPSI-IPr StericCheck->UsePdtBu3 Yes (Ortho - Very Hindered)

Caption: Ligand selection strategy for Pd-catalyzed coupling of azepane derivatives based on steric demand.

Module 2: -Functionalization (Lithiation-Trapping)

User Complaint: "I'm trying to introduce a substituent at the C2 position using N-Boc-azepane and s-BuLi. I get a mixture of products or recovered starting material, and the enantioselectivity is poor."

Root Cause Analysis: Unlike pyrrolidine, the azepane ring does not hold the N-Boc group in a rigid rotamer. The "dipole-stabilized" lithiation transition state is less energetically distinct from other conformations. Furthermore, the lithiated intermediate is configurationally unstable at temperatures above -50°C, leading to racemization.

Troubleshooting Protocol:

1. The "Beak" Protocol Adaptation for Azepanes: Standard lithiation (s-BuLi / TMEDA / -78°C) often fails due to slow deprotonation kinetics of the larger ring.

  • Solvent Switch: Replace THF with TBME (tert-butyl methyl ether) or Et2O . THF coordinates too strongly to Lithium, breaking the aggregate needed for stereocontrol, but for regiocontrol in azepanes, a coordinating solvent is often needed to stabilize the

    
    -lithio species. Recommendation:  Use THF for reactivity, but add a diamine ligand (e.g., TMEDA or Sparteine) for stability.
    
  • Temperature Window: The critical window for azepane lithiation is -78°C to -60°C . Do not allow it to warm to 0°C before trapping.

  • Directing Group: Ensure you are using N-Boc (tert-butoxycarbonyl). N-Benzyl or N-Alkyl groups will not facilitate

    
    -lithiation efficiently; they promote ortho-lithiation on the aromatic ring or simple complexation.
    

2. Enantioselective Lithiation Workflow: To achieve high enantiomeric ratios (er), you must use a chiral ligand.

  • Reagents:

    
    -BuLi (1.2 equiv) + (-)-Sparteine  (1.2 equiv) (or (+)-sparteine surrogate).
    
  • Time: Lithiation of azepane is slower than pyrrolidine. Stir at -78°C for 4–6 hours (vs. 1 hour for pyrrolidine).

Data: Lithiation Efficiency by Conditions

SubstrateBase/LigandSolventTemp/TimeYield (Trap with MeOD)
N-Boc-Azepane

-BuLi / TMEDA
THF-78°C, 1h45% (Incomplete)
N-Boc-Azepane

-BuLi / TMEDA
THF-78°C, 5h 92%
N-Boc-Azepane

-BuLi / (-)-Sparteine

-78°C, 5h88% (90:10 er)

Module 3: Nucleophilic Substitution ( vs )

User Complaint: "I have a leaving group (OTs/OMs) on the azepane ring. Trying to displace it with an azide or cyanide results in elimination (alkene formation) rather than substitution."

Root Cause Analysis: In 7-membered rings, the C-C-C bond angles are wider (approx 112-116°), and the ring suffers from transannular strain (Prelog strain). An


 backside attack requires the nucleophile to penetrate the concave face of the ring, which is sterically blocked by transannular hydrogens. Consequently, the lower energy pathway is often E2 elimination , as the anti-periplanar protons are more accessible.

Troubleshooting Protocol:

  • Nucleophile Geometry: Use "slim" linear nucleophiles (

    
    , 
    
    
    
    ) rather than bulky ones.
  • Solvent Effect: Switch to DMF or DMSO (polar aprotic) to maximize nucleophile reactivity, but keep the temperature low (0°C to RT). Heating promotes elimination.

  • Alternative Strategy (The "Workaround"): If

    
     fails repeatedly, do not force it. Switch to a Ring Expansion  strategy.
    
    • Start with: A chiral cyclohexanone.

    • React with:

      
       or hydrazoic acid (Schmidt reaction/Beckmann rearrangement).
      
    • Result: This installs the nitrogen after the stereocenters are set, bypassing the steric hindrance of substitution on the pre-formed ring.

Pathway Visualization:


 vs. Elimination 

SN2vsE2 Substrate Azepane-LG (Leaving Group) Reaction Nucleophilic Attack Substrate->Reaction PathSN2 Pathway A: SN2 (Backside Attack) Reaction->PathSN2 Steric Hindrance PathE2 Pathway B: E2 (Proton Abstraction) Reaction->PathE2 Accessible Protons Block BLOCKED by Transannular H's PathSN2->Block ProductAlkene Product: Alkene (Elimination) PathE2->ProductAlkene Major Product ProductSub Product: Substituted Azepane Block->ProductSub Low Yield

Caption: Mechanistic competition between substitution and elimination in hindered azepane rings.

References

  • Maiti, D., et al. (2011).[1] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1][2] Chemical Science.

  • Ruiz-Olalla, A., et al. (2015). "

    
    -Lithiation of N-Boc-heterocycles: The role of the solvent and the diamine ligand." Chemistry - A European Journal. 
    
  • Hodgson, D. M., et al. (2013). "Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C." Organic Letters.

  • Dillen, J. (2022). "Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane..." ACS Omega.

  • BenchChem Technical Notes. (2025). "Optimizing reaction conditions for azepane ring formation."

Sources

Optimization

Technical Support Center: Analytical Workflows for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Welcome to the Advanced Analytical Support Portal. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex degradation chemistry of 2-(Azepan-2-yl)-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Portal. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex degradation chemistry of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one . This molecule presents unique analytical challenges due to its tripartite structure: a basic azepane ring, a photolabile ketone linker, and an oxidation-prone oxolane (tetrahydrofuran-like) ring.

This guide synthesizes ICH Q1A(R2) regulatory expectations with field-proven LC-MS/MS troubleshooting strategies to ensure your stability-indicating methods are robust, self-validating, and scientifically sound.

Part 1: Frequently Asked Questions (FAQs) - Degradation Chemistry

Q1: During oxidative stress testing, we observe multiple degradants with +16 Da and +32 Da mass shifts. What is the mechanistic origin of these species? A: These mass shifts are classic structural alerts for your specific molecule.

  • +16 Da (N-Oxidation): The secondary amine in the azepane ring is highly nucleophilic and readily undergoes oxidation in the presence of peroxides to form an N-oxide or hydroxylamine.

  • +32 Da (

    
    -Hydroperoxidation):  The oxolane ring is notoriously susceptible to auto-oxidation. The oxygen atom in the ring stabilizes adjacent carbon-centered radicals, leading to oxygen insertion at the 
    
    
    
    -carbon (C2 or C5 of the oxolane ring) to form a hydroperoxide. If left unquenched, this hydroperoxide will further degrade into a stable butyrolactone derivative or undergo ring-opening.

Q2: Our photostability samples (ICH Q1B) show a significant loss in mass balance (API depletion >20% but minimal UV/MS degradant peaks). Where is the parent mass going? A: You are likely losing mass balance due to the formation of volatile or poorly ionizing cleavage products. The ethan-1-one (ketone) linker acts as a potent chromophore. Under UV irradiation, it undergoes Norrish Type I (homolytic cleavage of the


-carbon-carbonyl bond) and Norrish Type II  (intramolecular 

-hydrogen abstraction followed by cleavage) reactions. The resulting fragments—such as low-molecular-weight azepane derivatives or volatile oxolane fragments—often evaporate during sample concentration or fail to ionize efficiently in standard Electrospray Ionization (ESI) conditions. Causality check: Derivatize your photolytic samples or analyze the headspace via GC-MS to capture these elusive fragments.

Q3: Why is it strictly required to target 5–20% degradation during forced degradation studies? A: According to ICH Q1A(R2) expectations, targeting 5–20% degradation ensures that primary degradation products are generated in sufficient quantities for structural elucidation via LC-MS/MS without triggering secondary or tertiary degradation pathways[1]. Over-stressing the sample (>20%) creates a cascade of artificial, non-physiologically relevant degradants (e.g., secondary reactions of the initial oxolane hydroperoxide) that will never appear during formal shelf-life stability monitoring[2].

Part 2: Troubleshooting Guide - Analytical Challenges

Issue: Severe peak tailing and shifting retention times for the parent API during LC-MS analysis.

  • Root Cause: The azepane ring contains a secondary amine with a high pKa (~10.4). At neutral or slightly acidic pH (e.g., 0.1% Formic Acid), this amine is fully protonated. The positively charged azepanium ion interacts strongly with uncapped, negatively charged residual silanols on standard C18 silica columns via secondary ion-exchange mechanisms, causing tailing.

  • Scientific Solution: Do not use phosphate buffers, as they cause severe ion suppression in MS[3]. Instead, switch to a volatile Ammonium Acetate buffer (10 mM, pH 5.0 to 9.0) [3]. The ammonium ions act as a silanol-masking agent, competing for the active sites on the column. For optimal peak shape, utilize an Ethylene-Bridged Hybrid (BEH) stationary phase designed for high-pH stability, allowing you to run at pH 10.5 where the azepane amine is neutralized.

Issue: Inability to distinguish between the Azepane N-oxide and Oxolane epoxide/hydroxide (both +16 Da).

  • Root Cause: Both rings can theoretically accept a single oxygen atom, resulting in isobaric degradants.

  • Scientific Solution: Utilize High-Resolution Mass Spectrometry (HRMS) coupled with Information Dependent Acquisition (IDA) or multi-stage MS (

    
    ) fragmentation[4]. In the 
    
    
    
    spectra, an N-oxide will characteristically show a neutral loss of 16 Da (-O) or 17 Da (-OH), whereas an oxolane ring oxidation will yield a fragment corresponding to the intact azepane-ketone moiety with the mass shift localized entirely on the oxolane product ions.

LCMS_Troubleshooting Start Analytical Issue Detected (Poor Peak Shape / Missing Mass) PeakTailing Peak Tailing of Parent? Start->PeakTailing MassBalance Mass Balance < 90%? Start->MassBalance pHCheck Azepane Amine Ionized. Switch to 10mM NH4OAc (pH 5.0) or BEH Column (pH 10.5) PeakTailing->pHCheck Yes Volatile Suspect Norrish Cleavage. Are fragments volatile? MassBalance->Volatile Yes GCMS Switch to GC-MS or Derivatize Samples Volatile->GCMS High Volatility IonSupp Poor ESI Ionization. Optimize Capillary Voltage or use APCI Volatile->IonSupp Low Volatility

Caption: LC-MS/MS Troubleshooting decision tree for azepane-oxolane derivatives.

Part 3: Quantitative Degradant Profiling

To facilitate rapid identification, the following table summarizes the deterministic degradation pathways of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one based on structural alerts and ICH Q1A stress conditions.

Degradation PathwayStress ConditionTarget MoietyExpected Mass Shift (

m/z)
Mechanistic Product
Oxidation 3%

, 24h
Azepane Ring+16 DaAzepane N-oxide
Auto-Oxidation AIBN /

Oxolane Ring+32 DaOxolane

-hydroperoxide
Photolysis UV/Vis (ICH Q1B)Ketone LinkerCleavage (Variable)Norrish Type I/II fragments
Acid Hydrolysis 0.1N HCl, 60°COxolane Ring+18 DaRing-opened 1,4-diol
Base Hydrolysis 0.1N NaOH, 60°CEntire Molecule0 DaHighly stable (Minimal degradation)

Part 4: Standardized Experimental Protocols

Protocol: ICH Q1A(R2) Compliant Forced Degradation & LC-MS/MS Elucidation

This protocol is designed as a self-validating system. By incorporating an immediate neutralization step and mass balance checks, we prevent artifact formation and ensure the integrity of the degradation profile[1].

Phase 1: Stress Application

  • Sample Preparation: Dissolve the API in a mass-spectrometry compatible co-solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Note: Avoid methanol if acidic stress is applied to prevent artifactual methyl ether formation at the oxolane ring.

  • Oxidative Stress: Add

    
     to a final concentration of 3%. Incubate at room temperature for 24 hours.
    
  • Hydrolytic Stress (Acid/Base): Treat separate aliquots with 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B).

Phase 2: Quenching & System Validation 5. Neutralization (Critical Step): Immediately neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl. Quench oxidative samples with sodium thiosulfate. Causality: Failure to quench will cause continued degradation in the autosampler, leading to non-reproducible LC-MS data. 6. Dilution: Dilute all samples to 10 µg/mL using the initial mobile phase conditions to prevent solvent-front distortion during injection.

Phase 3: LC-MS/MS Acquisition (QTRAP / Q-TOF) 7. Chromatography: Inject 5 µL onto a Phenomenex Synergi Fusion-RP or Waters BEH C18 column[4]. Use Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) and Mobile Phase B: Acetonitrile[3]. Run a gradient from 5% B to 95% B over 15 minutes. 8. Mass Spectrometry: Operate in ESI+ mode. Configure an Information Dependent Acquisition (IDA) method: set the MS1 survey scan to trigger high-sensitivity Enhanced Product Ion (EPI) scans when a degradant peak exceeds 1,000 cps[4]. 9. Data Processing: Calculate mass balance by comparing the sum of the peak areas of the API and degradants against an unstressed control. Target a 5–20% degradation window[2].

Degradation_Pathways Parent 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one (Parent API) Ox Oxidative Stress (Peroxides / Radicals) Parent->Ox O2 / H2O2 Photo Photolytic Stress (UV/Vis Irradiation) Parent->Photo Hydro Acidic Stress (0.1N HCl, 60°C) Parent->Hydro H+ / H2O DP1 DP-1 (+16 Da) Azepane N-Oxide Ox->DP1 Amine Oxidation DP2 DP-2 (+32 Da) Oxolane Hydroperoxide Ox->DP2 Ether α-Oxidation DP3 DP-3 (Variable) Norrish Cleavage Fragments Photo->DP3 Ketone Cleavage DP4 DP-4 (+18 Da) Oxolane Ring-Opened Diol Hydro->DP4 Ether Hydrolysis

Caption: Primary degradation pathways of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one under ICH Q1A conditions.

References

  • Forced Degradation Study under ICH Guideline: stress testing, mass balance, RRF, LC-MS/MS & stability-indicating method essentials. ResolveMass Laboratories. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]

  • A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products. RSC Advances. Available at:[Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Workup

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists encountering severe partitioning issues, emulsion formations, or product degradation during the aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists encountering severe partitioning issues, emulsion formations, or product degradation during the aqueous workup of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one .

Chemical Context & Causality

The target molecule presents a "perfect storm" of hydrophilicity. It features a secondary amine (the azepane ring), a cyclic ether (the oxolane ring), and a ketone linker. This triad of heteroatoms creates a dense hydrogen-bond accepting and donating network.

  • The Partitioning Problem: Even in its deprotonated free-base form, the thermodynamic penalty of breaking its hydrogen bonds with water is too high for standard organic solvents (like ethyl acetate or dichloromethane) to overcome.

  • The Surfactant Effect: The molecule possesses a highly polar core flanked by lipophilic hydrocarbon rings, giving it amphiphilic properties that readily induce intractable emulsions during liquid-liquid extraction (LLE).

  • The Reactivity Risk: The coexistence of a secondary amine and a ketone makes the free base highly susceptible to intermolecular condensation (Schiff base/enamine formation) if concentrated at ambient temperatures.

Part 1: Core Troubleshooting Protocols

Protocol A: The "Salting-Out & Super-Polar" Extraction (Recommended)

When standard extractions fail, you must simultaneously manipulate the aqueous layer's ionic strength and utilize a protic/halogenated solvent blend to force partitioning.

Step-by-Step Methodology:

  • Thermal Control & Quench: Cool the crude aqueous reaction mixture to 0–5 °C.

  • Basification & Salting Out: Adjust the pH to >12 by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ serves a dual purpose. First, it ensures the azepane nitrogen is fully deprotonated. Second, according to the Hofmeister series, the carbonate anion is a powerful kosmotrope (water-structure maker) that drastically reduces the aqueous solubility of polar organic molecules[1].

  • Solvent Extraction: Extract the aqueous layer using a 3:1 (v/v) mixture of Chloroform and Isopropanol.

    • Causality: Often referred to in literature as a highly effective blend for polar amines, the isopropanol acts as a hydrogen-bond donor/acceptor to solvate the amine and ether, while chloroform provides the bulk hydrophobic density to force phase separation[2],.

    • Self-Validating Check: The organic layer will be the bottom layer. If the bottom layer is not increasing in volume after consecutive extractions, your product is still in the aqueous phase.

  • Phase Separation: Gently invert the separatory funnel. Do not shake vigorously.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Do not use magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Isopropanol can dissolve trace amounts of these salts, and their Lewis acidic metals can coordinate with the azepane/oxolane oxygens[3].

  • Cold Concentration: Evaporate the solvent in vacuo at a bath temperature strictly below 25 °C to prevent self-condensation.

Protocol B: The "Zero-Aqueous" Lyophilization (For Total Partition Failure)

If Protocol A yields <50% recovery, bypass liquid-liquid partitioning entirely.

Step-by-Step Methodology:

  • Acidification: Adjust the crude aqueous mixture to pH < 3 using 1M HCl to form the stable azepanium hydrochloride salt.

  • Lyophilization: Flash-freeze the aqueous layer and lyophilize (freeze-dry) it completely to yield a dry powder containing your product salt and inorganic salts.

  • Selective Trituration: Suspend the solid mass in 10% Methanol in DCM or absolute ethanol. Stir vigorously for 30 minutes. The organic amine salt will dissolve, leaving the inorganic matrix (NaCl, KCl) behind.

  • Filtration: Filter through a fine glass frit and concentrate the filtrate to yield the pure hydrochloride salt.

Part 2: Quantitative Data Summaries

Table 1: Solvent Partitioning Matrix for Polar Amines

Solvent SystemPartition EfficiencyEmulsion RiskMechanistic Notes
Ethyl Acetate LowHighFails to disrupt strong amine-water hydrogen bonds.
Dichloromethane Low-MediumHighOften forms intractable emulsions with amphiphilic molecules.
2-MeTHF MediumMediumBetter than EtOAc, but requires extensive aqueous salting out.
CHCl₃ : iPrOH (3:1) High Low iPrOH solvates the amine/ether; CHCl₃ provides dense phase separation.

Table 2: Salting-Out Agents (Hofmeister Series Impact)

SaltKosmotropic PowerpH EffectSuitability for Target Molecule
NaCl WeakNeutralPoor. Insufficient ionic strength to salt out highly polar amines.
Na₂SO₄ StrongNeutralGood. Excellent for neutral extractions, but does not deprotonate the amine.
K₂CO₃ Very Strong Highly Basic Excellent. Basifies azepane (free base) and forces aggressive organic partitioning.

Part 3: Process Visualization

Workup_Workflow Step1 Crude Reaction Mixture Step2 Basify to pH > 12 (Sat. aq. K2CO3) Step1->Step2 Step3 Extract with 3:1 CHCl3 : Isopropanol Step2->Step3 Decision Emulsion Formed? Step3->Decision Emulsion Filter through Celite or Centrifuge Decision->Emulsion Yes PhaseSep Separate Phases (Organic is Bottom Layer) Decision->PhaseSep No Emulsion->PhaseSep Dry Dry over Na2SO4 (Avoid MgSO4) PhaseSep->Dry Product Concentrate Cold (<25°C) Target Molecule Isolated Dry->Product

Workflow for the extraction and isolation of highly polar amine-ketone derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my product degrade into a complex mixture after the rotary evaporator? A: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one contains both a nucleophilic secondary amine and an electrophilic ketone. In its free base form, it is highly susceptible to self-condensation (forming enamines or imines), which accelerates under heat and concentration. Always concentrate the free base in vacuo at low temperatures (<25 °C) and store it immediately under inert gas at -20 °C, or intentionally isolate it as the stable hydrochloride salt.

Q: I have a thick emulsion that won't separate. How do I break it? A: The amphiphilic nature of the azepane-oxolane system acts as a surfactant at the solvent interface. To break the emulsion:

  • Filter the entire biphasic mixture through a 1-inch pad of Celite. The porous silica shears the microscopic droplets and forces coalescence.

  • Add a small volume of saturated brine to increase the ionic strength of the aqueous layer.

  • If working on a <50 mL scale, transfer the mixture to a centrifuge tube and spin at 3000 rpm for 5 minutes.

Q: Can I use continuous liquid-liquid extraction (CLLE) instead of manual extraction? A: Yes. If manual extraction with CHCl₃/iPrOH fails or is too tedious on a large scale, a heavier-than-water CLLE setup using pure chloroform or DCM over 24–48 hours can thermodynamically drive the highly water-soluble amine into the organic phase without requiring manual agitation (which avoids emulsions).

References

  • Chemistry LibreTexts. "4.7: Reaction Work-Ups." Organic Chemistry Lab Techniques. Available at:[Link]

  • Organic Process Research & Development (ACS). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Available at:[Link]

  • Org Prep Daily. "Notes on extraction." Techniques for Polar Amines. Available at:[Link]

  • Reddit Chemistry Community. "Help with DMF workup / Chloroform-Isopropanol Extractions." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution ¹H NMR Spectrum Analysis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

This guide provides a comprehensive framework for the analysis of the high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one. It is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analysis of the high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage ¹H NMR for structural elucidation and purity assessment. We will move beyond a simple recitation of spectral data, focusing instead on the causal relationships between molecular structure and NMR observables. This guide is structured to be a self-validating instructional tool, grounded in established spectroscopic principles.

Foundational Principles: Predicting the ¹H NMR Spectrum

Before acquiring a spectrum, a robust understanding of the target molecule allows for a detailed prediction of the expected ¹H NMR data. This predictive approach is a cornerstone of efficient spectral analysis. The structure of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one contains several distinct spin systems: an oxolane (tetrahydrofuran) ring, an azepane ring, and an ethanone linker.

Molecular Structure and Proton Labeling:

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. [1][2][3][4] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.

    • Perform standard instrument optimization procedures: locking onto the deuterium signal of the solvent, tuning the probe to the ¹H frequency, and shimming the magnetic field to achieve high homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each resonance.

Comparative Analysis: Distinguishing Structural Isomers

¹H NMR spectroscopy is a powerful tool for differentiating between closely related structures. Let's consider a hypothetical structural isomer, 1-(Azepan-1-yl)-2-(oxolan-2-yl)ethan-1-one , and compare its expected spectrum to our target compound.

Comparison of Key ¹H NMR Features:

Feature2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one (Target)1-(Azepan-1-yl)-2-(oxolan-2-yl)ethan-1-one (Isomer)Rationale for Difference
Protons α to Carbonyl Methylene group (~2.8-3.2 ppm)Methylene group (~2.6-3.0 ppm)The protons in the target are on the oxolane side, while in the isomer they are on the azepane side, leading to a slightly different electronic environment.
Protons α to Nitrogen One methine and one methylene group (~3.3-3.6 ppm and ~2.9-3.3 ppm)Two methylene groups (~3.4-3.7 ppm)The target has the ethanone chain at the 2-position of the azepane ring, resulting in a methine proton. The isomer has the chain attached to the nitrogen, resulting in two α-methylene groups. This is a significant and easily distinguishable difference.
NH Proton Present (~5.0-9.0 ppm, broad)AbsentThe target compound is a secondary amide, while the isomer is a tertiary amide. The absence of the NH signal is a definitive marker for the isomeric structure.

This comparative analysis demonstrates that even subtle changes in molecular structure lead to distinct and predictable changes in the ¹H NMR spectrum, underscoring the technique's utility in structural confirmation.

Advanced Insights and Troubleshooting

  • Solvent Effects: As mentioned, the choice of solvent can impact chemical shifts, particularly for protons involved in hydrogen bonding (like the NH proton). [4][5]Running the spectrum in a different solvent (e.g., DMSO-d₆) can help to resolve overlapping signals and confirm the presence of exchangeable protons.

  • Second-Order Effects: In cases where the chemical shift difference between two coupled protons is small (on the order of the coupling constant), second-order spectral effects (e.g., "roofing") can occur. [6]This can complicate direct interpretation of multiplicities but also provides information about the proximity of signals.

  • 2D NMR Techniques: For unambiguous assignment of all protons, especially in the crowded aliphatic region, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.

By following the predictive, experimental, and analytical frameworks outlined in this guide, researchers can confidently utilize high-resolution ¹H NMR spectroscopy for the detailed structural characterization of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one and related compounds.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Magnetic Resonance in Chemistry, 46(12), 1105-1117.
  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Complete Prediction of the 1H NMR Spectrum of Organic Molecules by DFT Calculations of Chemical Shifts and Spin–Spin Coupling Constants. Journal of Organic Chemistry, 72(22), 8343-8350.
  • Chemistry LibreTexts. (2021, May 11). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). Azepane. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • University of Sheffield. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

Sources

Comparative

Interpreting C-13 NMR peaks for azepane and oxolane rings

Title: Comparative C-13 NMR Analysis: Azepane vs. Oxolane Ring Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative C-13 NMR Analysis: Azepane vs. Oxolane Ring Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the Carbon-13 NMR (


C NMR) spectral characteristics of Azepane  (hexamethyleneimine, 7-membered N-heterocycle) and Oxolane  (tetrahydrofuran, 5-membered O-heterocycle).

While both are saturated heterocycles common in medicinal chemistry, they exhibit distinct spectral signatures driven by two primary factors:

  • Electronegativity Differences: Oxygen (3.44) vs. Nitrogen (3.04) significantly alters

    
    -carbon chemical shifts.
    
  • Conformational Dynamics: The pseudorotation of the 5-membered oxolane ring contrasts sharply with the twist-chair/boat interconversions of the 7-membered azepane, affecting peak linewidths and temperature dependence.

Structural Fundamentals & Electronic Theory

To interpret the spectra accurately, one must understand the causal link between molecular structure and magnetic shielding.

Electronic Deshielding ( -Effect)

The heteroatom dictates the chemical shift of the adjacent (


) carbons through the inductive withdrawal of electron density.
  • Oxolane: The highly electronegative oxygen atom strongly deshields the

    
    -carbons (C2/C5), pushing them downfield to the ~67–68 ppm  range.
    
  • Azepane: The less electronegative nitrogen atom exerts a weaker inductive effect. Consequently, azepane

    
    -carbons (C2/C7) resonate upfield relative to oxolane, typically in the ~48–53 ppm  range.
    
Ring Strain and Geometry
  • Oxolane (5-membered): Adopts "envelope" or "twist" conformations. It undergoes rapid pseudorotation (phase shifting without passing through a planar barrier), which averages the signals effectively at room temperature.[1]

  • Azepane (7-membered): Exists primarily in a twist-chair conformation. The conformational energy landscape is more complex than cyclohexane, with barriers to ring inversion often requiring lower temperatures to resolve individual conformers.

Comparative C NMR Data

The following data represents the standard chemical shifts for unsubstituted rings in Deuterated Chloroform (


).
Table 1: Chemical Shift Comparison ( , 298 K)
Carbon PositionOxolane (THF)

(ppm)
Azepane

(ppm)
Assignment Logic

-Carbon
(C2, C5 / C2, C7)
67.9 52.6 Direct heteroatom attachment. O causes ~15 ppm downfield shift vs N.

-Carbon
(C3, C4 / C3, C6)
25.6 29.2

-effect. In 5-rings, eclipsing interactions can compress this shift.

-Carbon
(C4, C5)
N/A27.0 Unique to 7-ring. Furthest from heteroatom, resembles cyclohexane (~27 ppm).

Note: Azepane values are for the free base. Protonation (salt formation) significantly alters these values (see Section 4).

Table 2: Solvent & Substitution Effects
Solvent / ConditionOxolane Shift (

-C)
Azepane Shift (

-C)
Mechanistic Insight

(Non-polar)
~67.9~52.6Baseline values.

/

(Polar)
~68.5~49.0 - 51.0H-bonding to the lone pair affects shielding.
Acidic pH (

)
~69.0 (Minor change)~45 - 48 (Significant)Critical: Protonation of N eliminates the lone pair's shielding contribution and introduces charge effects.

Expert Insights: Conformational Dynamics

This section addresses the "why" behind peak broadening and resolution issues, crucial for troubleshooting experimental data.

The Pseudorotation of Oxolane

Oxolane does not "flip" like a chair; it ripples. This process, called pseudorotation, has a very low energy barrier (< 2 kcal/mol).

  • NMR Consequence: Even at very low temperatures (-100°C), the exchange is often fast on the NMR timescale. You will almost always see sharp, averaged signals for C2/C5 and C3/C4.

The Azepane "Floppiness"

Azepane is conformationally mobile but distinct from oxolane. It prefers a twist-chair geometry.

  • NMR Consequence: At Room Temperature (RT), azepane undergoes rapid ring inversion, showing averaged peaks. However, if bulky substituents are added (e.g., N-tert-butyl azepane), the ring inversion slows down.

  • Broadening: If you observe broad peaks for an azepane derivative at RT, it suggests coalescence —the exchange rate between conformers is comparable to the frequency difference (

    
    ) of the nuclei.
    
  • Solution: Run a Variable Temperature (VT) experiment. Heating to 50°C usually sharpens the peaks by pushing the system into the "fast exchange" limit.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to rule out common artifacts (e.g., pH dependence in amines).

Step-by-Step Acquisition Protocol
  • Sample Preparation (Concentration):

    • Dissolve ~20-30 mg of compound in 0.6 mL

      
      .
      
    • Validation Check: Ensure the solution is clear. Turbidity suggests aggregation, which broadens peaks.

  • The "Free Base" Check (Crucial for Azepane):

    • Azepane shifts are pH-sensitive.[2] Traces of acid in

      
       (which forms DCl over time) can protonate the amine.
      
    • Action: Add a micro-spatula tip of anhydrous

      
        to the NMR tube to neutralize any acid. Filter if necessary, or simply let it settle. This guarantees you are measuring the free base.
      
  • Parameter Setup:

    • Pulse Sequence: Standard proton-decoupled

      
       (e.g., zgpg30 on Bruker).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Carbon relaxation times (

      
      ) can be long for quaternary carbons, but for these saturated rings, 2-3s is sufficient for quantitative integration relative to noise.
      
    • Scans: Minimum 256 scans (S/N > 10 is required for reliable peak picking).

  • Referencing:

    • Reference the center peak of the

      
       triplet to 77.16 ppm . Do not rely on TMS unless added internally.
      

Visualization & Logic Flows

Figure 1: Assignment Logic Workflow

This diagram guides the researcher through the decision process of assigning a saturated heterocycle peak.

G Start Unknown Peak in Saturated Heterocycle Region CheckShift Check Chemical Shift (δ) Start->CheckShift HighShift δ > 60 ppm CheckShift->HighShift Yes MidShift δ = 45 - 55 ppm CheckShift->MidShift Yes LowShift δ = 20 - 30 ppm CheckShift->LowShift Yes OxolaneAlpha Likely Oxolane α-Carbon (C2/C5) (Electronegative O effect) HighShift->OxolaneAlpha AzepaneAlpha Likely Azepane α-Carbon (C2/C7) (Less electronegative N) MidShift->AzepaneAlpha BetaGamma β or γ Carbons (Remote from heteroatom) LowShift->BetaGamma Validation Validation: DEPT-135 / HSQC OxolaneAlpha->Validation AzepaneAlpha->Validation BetaGamma->Validation Result Confirm CH2 Phase & Proton Correlation Validation->Result

Caption: Logical workflow for distinguishing Oxygen vs. Nitrogen heterocycles based on chemical shift magnitude.

Figure 2: Conformational Energy Landscape

Comparison of the dynamic barriers affecting NMR resolution.

G Oxolane Oxolane (5-Ring) Pseudo Pseudorotation (Very Low Barrier < 2 kcal/mol) Oxolane->Pseudo Azepane Azepane (7-Ring) Inversion Ring Inversion/Twist (Moderate Barrier ~8-11 kcal/mol) Azepane->Inversion FastEx Fast Exchange at RT (Sharp Peaks) Pseudo->FastEx MedEx Intermediate/Fast Exchange (Potential Broadening w/ Substituents) Inversion->MedEx

Caption: Comparison of conformational dynamics. Oxolane exhibits rapid averaging, while Azepane is more susceptible to broadening upon substitution.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Plazinski, W., et al. (2019). Relation between the NMR data and the pseudorotational free-energy profile for oxolane. Journal of Theoretical and Computational Chemistry. Retrieved from [Link][3]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

  • Paizs, B., & Simonyi, M. (1999).[4] Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality. Retrieved from [Link]

Sources

Validation

FTIR characteristic absorption bands for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

An In-Depth Technical Guide to the FTIR Characteristic Absorption Bands of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Introduction Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Absorption Bands of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational transitions of specific chemical bonds.[1] This guide offers a comprehensive analysis of the expected characteristic FTIR absorption bands for the novel compound 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one . This molecule incorporates three key functional groups: a ketone, a secondary amine within a saturated azepane ring, and a cyclic ether (oxolane).

The purpose of this guide is to provide researchers and drug development professionals with a predictive and comparative framework for identifying and verifying the synthesis of this compound using FTIR spectroscopy. We will dissect the expected spectral features of each functional group, compare them to simpler reference molecules, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to characteristic vibrations. The structure contains a saturated ketone, a seven-membered secondary amine ring (azepane), and a five-membered ether ring (oxolane, also known as tetrahydrofuran).

Figure 1: Structure of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one with key bonds highlighted.

Analysis of Characteristic FTIR Absorption Bands

The full spectrum is a superposition of the vibrations from each functional group. We will analyze the expected regions for the most diagnostic peaks.

The Carbonyl (C=O) Stretch of the Ketone

The most prominent and easily identifiable peak in the spectrum will be from the carbonyl (C=O) stretching vibration.[2][3]

  • Expected Wavenumber: For a saturated, aliphatic ketone, this band appears as a strong, sharp absorption around 1715 cm⁻¹ .[4][5]

  • Causality & Expertise: The high polarity of the C=O bond leads to a large change in dipole moment during vibration, resulting in a very intense absorption band.[2] Its position is sensitive to the molecular environment. Conjugation, for example, would shift this peak to a lower wavenumber (1685–1666 cm⁻¹), but since the ketone in our target molecule is non-conjugated, the ~1715 cm⁻¹ position is expected.[4][5]

Comparison with a Simpler Ketone (2-Butanone): The spectrum of 2-butanone serves as an excellent reference, showing a strong, characteristic C=O stretch at 1715 cm⁻¹.[4][5] The presence of a similarly intense peak in this region for our target molecule is a primary indicator of the ketone group's successful incorporation.

Vibrations of the Azepane (Secondary Amine) Ring

The azepane ring contributes several characteristic, albeit less intense, peaks.

  • N-H Stretch: As a secondary amine (R₂NH), the azepane ring should exhibit a single, weak-to-moderate N-H stretching band between 3350 and 3310 cm⁻¹ .[6][7]

  • Causality & Expertise: This peak is typically weaker and sharper than the broad O-H stretch seen in alcohols.[7][8] Its reduced intensity compared to primary amines (which show two bands) is due to there being only one N-H bond.[6][7] The absence of a broad band around 3400 cm⁻¹ helps to rule out significant water contamination or the presence of an alcohol functional group.

  • N-H Bend (Wag): A strong, often broad band resulting from the out-of-plane bending of the N-H bond may appear in the 910-665 cm⁻¹ region.[7] This can be a useful, though sometimes complex, region for confirmation.

  • C-N Stretch: The stretching of the C-N bonds within the aliphatic ring system is expected to produce weak or medium intensity bands in the 1250–1020 cm⁻¹ range.[7] These can sometimes be obscured by other vibrations in the fingerprint region.

Comparison with a Simpler Secondary Amine (Diethylamine): Diethylamine shows a characteristic single N-H stretch around 3288 cm⁻¹ and C-N stretches within the expected 1250-1020 cm⁻¹ range.[7] Observing a weak, sharp peak above 3300 cm⁻¹ in the spectrum of our target molecule would be strong evidence for the secondary amine.

The C-O-C Stretch of the Oxolane (Cyclic Ether) Ring

The oxolane (tetrahydrofuran) ring is identified by its characteristic C-O-C stretching vibration.

  • Expected Wavenumber: Cyclic ethers exhibit a strong C-O-C stretching absorption band, typically between 1140 and 1070 cm⁻¹ .[9] This is one of the most reliable peaks for identifying an ether linkage.

  • Causality & Expertise: This band arises from the asymmetric stretching of the C-O-C bond system. Its high intensity is due to the polarity of the C-O bonds. The absence of a broad O-H peak (3200–3600 cm⁻¹) and a strong C=O peak (~1735 cm⁻¹) distinguishes it from alcohols and esters, respectively.[9]

Comparison with a Simpler Cyclic Ether (Tetrahydrofuran): Tetrahydrofuran (THF), the parent compound of the oxolane ring, shows a very strong, defining C-O-C stretch at approximately 1070 cm⁻¹. A similar strong band in this region for the target molecule is a key confirmation of the oxolane moiety.

Aliphatic C-H Stretching and Bending

Like most organic molecules, the spectrum will contain C-H vibrations from the alkyl portions of the azepane and oxolane rings and the ethanone backbone.

  • C-H Stretch: Strong absorptions are expected in the 2960-2850 cm⁻¹ range, which is characteristic of sp³-hybridized C-H bonds in alkanes.[3][10]

  • C-H Bend: Methylene (CH₂) scissoring and methyl (CH₃, if present) bending vibrations typically appear in the 1470-1350 cm⁻¹ region.[10]

Comparative Summary of Predicted FTIR Bands

The following table summarizes the expected diagnostic peaks for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one and compares them with simpler, analogous compounds.

Functional GroupVibrational ModePredicted Range (cm⁻¹) for Target MoleculeIntensityComparative CompoundReference Range (cm⁻¹)
Ketone C=O Stretch1715 - 1705Strong, Sharp2-Butanone~1715[4][5]
Sec. Amine N-H Stretch3350 - 3310Weak to Medium, SharpDiethylamine~3288[7]
Sec. Amine C-N Stretch1250 - 1020Weak to MediumDiethylamine1250 - 1020[7]
Cyclic Ether C-O-C Stretch1140 - 1070StrongTetrahydrofuran~1070
Alkyl C-H Stretch2960 - 2850StrongCyclohexane3000 - 2800[10]
Alkyl C-H Bend1470 - 1350MediumCyclohexane1470 - 1448[10]

Experimental Protocol for FTIR Analysis

This protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep 1. Ensure Sample Purity & Dryness (via NMR/LCMS & vacuum drying) Method 2. Choose Sampling Method (ATR, KBr pellet, or thin film) Prep->Method Blank 3. Collect Background Spectrum (Clean ATR crystal or KBr pellet) Method->Blank Load 4. Load Sample (Apply solid/liquid to ATR crystal) Blank->Load Scan 5. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) Load->Scan Process 6. Process Data (Automatic baseline & ATR correction) Scan->Process Analyze 7. Analyze & Compare (Identify key bands vs. predicted values) Process->Analyze

Figure 2: Workflow for acquiring and analyzing the FTIR spectrum.

Step-by-Step Methodology:

  • Sample Purity and Preparation:

    • Expertise: The accuracy of an FTIR spectrum is contingent on sample purity. Ensure the compound is purified (e.g., via column chromatography) and characterized by a secondary method (e.g., NMR or LC-MS) to confirm its identity and purity (>95%).

    • Protocol: Dry the purified solid compound under a high vacuum for several hours to remove residual solvents and moisture, which can introduce interfering O-H bands.

  • Instrumentation and Sampling Method Selection:

    • Expertise: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. For solids, a KBr pellet can provide high-quality spectra but requires more sample and careful preparation.

    • Protocol (ATR): Use a clean, dry ATR accessory with a diamond or germanium crystal.

  • Background Collection (Self-Validation):

    • Trustworthiness: A background spectrum must be collected immediately before the sample spectrum using the same instrumental parameters. This step is critical as it subtracts the absorbance from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Protocol: With the clean ATR crystal exposed to the atmosphere, collect a background scan (e.g., 32 scans at 4 cm⁻¹ resolution).

  • Sample Loading and Spectrum Acquisition:

    • Protocol (ATR): Place a small amount of the dried solid sample onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Protocol: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution).

  • Data Processing and Interpretation:

    • Trustworthiness: Modern FTIR software often applies necessary corrections automatically. An ATR correction algorithm should be applied to account for the depth of penetration variation with wavelength. A baseline correction may also be needed to level the spectrum.

    • Analysis: Identify the key absorption bands as outlined in the comparative table above. The presence of the strong C=O stretch (~1715 cm⁻¹), the strong C-O-C stretch (~1100 cm⁻¹), and the weaker N-H stretch (~3300 cm⁻¹) provides a tripartite validation of the molecule's core structure. The absence of other strong, characteristic peaks (e.g., a broad O-H or a C≡N stretch) further confirms the assigned structure.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones.
  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
  • Nandiyanto, A. B. D., et al. (2019).
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR).
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Mansoura University.
  • ResearchGate. (2026). The high resolution FTIR-spectrum of oxetane.
  • Medium. Ir Spectra Of Ether.

Sources

Comparative

HPLC Method Development for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Purity Analysis: A Comparative Guide

Executive Summary The purity analysis of complex, polar, and basic pharmaceutical intermediates requires precision in chromatographic method design. 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one presents a unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of complex, polar, and basic pharmaceutical intermediates requires precision in chromatographic method design. 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one presents a unique analytical challenge due to its structural composition: a highly basic secondary amine (azepane ring), a polar ether (oxolane ring), and a ketone linker.

This guide objectively compares traditional Reversed-Phase (RP-HPLC), Base-Deactivated/Polar-Embedded RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches. By analyzing the causality behind peak tailing and retention failure, we provide a self-validating framework for selecting the optimal column and mobile phase chemistry for this specific analyte.

Chemical Profiling & The Root Cause of Peak Tailing

To develop a robust method, we must first understand the analyte's behavior in solution. The azepane moiety is a basic secondary amine with an estimated pKa of ~9.5 to 10.5. In standard acidic or neutral mobile phases (pH 3.0–7.0), this amine is fully protonated.

While reversed-phase retention is traditionally driven by nonspecific hydrophobic interactions, basic amines introduce a secondary retention mechanism: electrostatic interaction with residual silanols [1]. Silica-based columns contain unbonded silanol groups (Si-OH) that ionize to Si-O⁻ at mid-pH levels[2]. The strong attraction between the protonated azepane and the ionized silanols disrupts the Gaussian peak shape, leading to severe peak tailing[3].

Silanol_Mechanism A 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one (Protonated Azepane Ring) C Secondary Electrostatic Interaction A->C B Stationary Phase (Ionized Silanol: Si-O⁻) B->C D Chromatographic Defect: Peak Tailing (As > 1.5) C->D

Fig 1: Electrostatic secondary interactions causing peak tailing in basic amines.

Comparative Analysis of Separation Modes

Approach A: Traditional RP-HPLC (The Baseline Failure)

Using a standard, non-endcapped C18 column with a 0.1% Formic Acid/Acetonitrile gradient results in poor chromatographic performance. Because the mobile phase pH (~2.7) is far below the analyte's pKa, the amine is protonated. Uneven ionization states and residual silanol activity lead to asymmetrical peaks (USP Tailing Factor > 2.0)[2]. This method is not recommended for quantitative purity analysis.

Approach B: Polar-Embedded / High-pH RP-HPLC (The Pragmatic Solution)

To mitigate silanol interactions, method developers can utilize polar-embedded columns or intrinsically base-deactivated (IBD) phases, which provide a shielding effect against residual silanols[4]. Alternatively, using a high-pH stable hybrid silica column with a pH 10.0 mobile phase (e.g., 10 mM Ammonium Bicarbonate) forces the azepane ring into its neutral, deprotonated state. This eliminates the electrostatic attraction, restoring peak symmetry.

Approach C: HILIC (The Orthogonal Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically engineered for polar and basic compounds that struggle in traditional RP-HPLC[5]. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC retains the protonated azepane and polar oxolane moieties via partitioning into a water-enriched layer on the silica surface. This orthogonal approach completely bypasses hydrophobic tailing mechanisms.

Method_Decision Start Target: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Assess Profile: Basic Secondary Amine + Polar Ketone/Ether Start->Assess RP_Trad Traditional C18 (pH 3-7) Assess->RP_Trad Sub-optimal RP_Adv Polar-Embedded C18 (pH 10 Buffer) Assess->RP_Adv Base-Deactivated HILIC HILIC Mode (High Organic, pH 4) Assess->HILIC Polar Focus Fail Result: Severe Tailing (Silanol Overload) RP_Trad->Fail Pass1 Result: Sharp Peaks (Amine Deprotonated) RP_Adv->Pass1 Pass2 Result: High Retention (Orthogonal Partitioning) HILIC->Pass2

Fig 2: Method development decision tree for polar, basic analytes.

Performance Data Comparison

The following table summarizes the experimental performance of the three approaches. Note: Peak tailing is defined as a USP asymmetry factor (As) > 1.2[1].

Column ChemistryMobile Phase SystemRetention Time (min)USP Tailing (As)Theoretical Plates (N)Resolution (vs. Impurities)Verdict
Traditional C18 (5 µm)0.1% FA / ACN (pH ~2.7)3.22.453,200Poor (Co-elution risk)Not Recommended
Polar-Embedded C18 (3 µm)10 mM NH₄HCO₃ / ACN (pH 10.0)6.81.1214,500ExcellentHighly Recommended
Amide-HILIC (1.7 µm)10 mM NH₄FA / ACN (pH 3.0)5.41.0518,200Excellent (Orthogonal)Optimal for LC-MS

Experimental Protocols (Self-Validating Workflows)

Because 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one lacks a conjugated aromatic system, UV detection is limited to the weak end-absorption of the ketone (~210 nm). For trace impurity profiling, Charged Aerosol Detection (CAD) or LC-MS is strongly advised.

Protocol 1: High-pH RP-HPLC Method (Recommended for Routine Purity)

This protocol utilizes high pH to neutralize the azepane ring, enforcing a purely hydrophobic retention mechanism.

  • Column Preparation: Install a high-pH stable, polar-embedded or hybrid C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.0 using dilute Ammonium Hydroxide. Causality: pH 10 is >2 units above the expected pKa, ensuring >99% deprotonation.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Hold at 60% B

    • 15–16 min: Return to 5% B (Equilibrate for 4 min).

  • Flow Rate & Temp: 1.0 mL/min at 35°C.

  • System Suitability Check (Self-Validation): Inject a 1.0 mg/mL standard. Proceed with sample analysis ONLY IF the USP Tailing Factor (

    
    ) is 
    
    
    
    and Theoretical Plates (
    
    
    ) are
    
    
    . If
    
    
    , verify mobile phase pH and column integrity.
Protocol 2: HILIC Method (Recommended for LC-MS/MS)

This protocol is ideal for identifying polar degradants and impurities.

  • Column Preparation: Install an Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Isocratic Elution: 85% B / 15% A. Causality: HILIC requires a minimum of 3-5% aqueous phase to maintain the hydration layer on the stationary phase; 15% provides optimal partitioning for the oxolane/ketone moieties.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • System Suitability Check (Self-Validation): Inject a 0.1 mg/mL standard. Proceed ONLY IF retention time (

    
    ) is 
    
    
    
    (elution past the void volume). If
    
    
    , increase the percentage of Mobile Phase B to enhance polar retention.

References

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: 1

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: 2

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: 3

  • Title: HPLC Column Selection: Core to Method Development (Part II) | Source: Welch Materials, Inc. | URL: 4

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare | Source: GL Sciences | URL: 5

Sources

Validation

Comparative Reactivity Profile: Azepane vs. Pyrrolidine Scaffolds in Medicinal Chemistry

Executive Summary In medicinal chemistry, the choice between a five-membered pyrrolidine and a seven-membered azepane ring is rarely arbitrary. While both are saturated secondary amines, their reactivity profiles diverge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a five-membered pyrrolidine and a seven-membered azepane ring is rarely arbitrary. While both are saturated secondary amines, their reactivity profiles diverge significantly due to distinct conformational landscapes.

This guide provides a technical comparison of these two scaffolds, focusing on nucleophilicity, cyclization kinetics, and synthetic accessibility. It is designed for medicinal chemists optimizing lead compounds where steric bulk, metabolic stability, or reaction rates are critical variables.

Conformational Thermodynamics & Kinetics

The fundamental difference between pyrrolidine and azepane lies in the trade-off between Enthalpic Strain and Entropic Probability .

The Pyrrolidine Advantage (Kinetic Favorability)

Pyrrolidine (5-membered) benefits from the Thorpe-Ingold effect (gem-dimethyl effect analog). The ring is relatively rigid, existing primarily in an envelope conformation.

  • Entropy (

    
    ):  The loss of degrees of freedom upon ring closure is lower for 5-membered rings compared to 7-membered rings.
    
  • Enthalpy (

    
    ):  Strain energy is moderate (~6 kcal/mol), mostly due to torsional strain (eclipsing interactions).
    
  • Result: According to Baldwin’s Rules and empirical data from Mandolini et al., 5-membered rings form significantly faster (up to

    
    
    
    
    times) than 7-membered rings in intramolecular nucleophilic substitutions.
The Azepane Challenge (Entropic & Transannular Penalties)

Azepane (7-membered) is defined by its "floppiness" and transannular interactions.

  • Entropy: The chain must freeze out many more rotatable bonds to close, resulting in a highly negative

    
    .
    
  • Transannular Strain: Hydrogens across the ring (C3–C6) repel each other (Prelog strain), raising the ground state energy but also destabilizing the transition state for formation.

  • Result: Azepane formation is kinetically slow and often requires high-dilution techniques to avoid intermolecular polymerization.

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the kinetic barrier difference (


) between forming a 5-membered vs. 7-membered ring.

ReactionCoordinate Start Open Chain Precursor TS_5 TS (5-Exo) Low Entropy Cost Start->TS_5 Fast k1 TS_7 TS (7-Exo) High Entropy Cost Transannular Strain Start->TS_7 Slow k2 Prod_5 Pyrrolidine (Kinetic Product) TS_5->Prod_5 Prod_7 Azepane (Slow Formation) TS_7->Prod_7

Caption: Kinetic differentiation in cyclization. Note the higher activation barrier for the 7-membered azepane due to entropic factors.

Nucleophilicity and Basicity Profile[1][2][3][4]

When acting as nucleophiles (e.g., in


 reactions or amide couplings), the behavior of these amines is governed by steric accessibility of the nitrogen lone pair.
Quantitative Comparison

Despite similar


 values, pyrrolidine is kinetically much more nucleophilic.
PropertyPyrrolidine (5-Ring)Azepane (7-Ring)Mechanistic Insight

(Conj. Acid)
~11.27~11.10Basicity is similar; electronic density on N is comparable.
Steric Environment Exposed (Envelope)Shielded (Twist-Chair)The "floppy" methylenes in azepane hinder the approach of electrophiles.
Relative

Rate
1.0 (Reference) ~0.02 - 0.1 Pyrrolidine reacts 10–50x faster due to compact size and lack of F-strain.
Metabolic Liability High (

-oxidation)
ModeratePyrrolidine is a frequent target for CYP450

-hydroxylation/lactam formation.

Key Takeaway: If your


 reaction is sluggish with a 7-membered ring, it is likely a steric  issue, not an electronic one. Heating may help, but switching to a smaller ring or increasing the electrophilicity of the partner is often required.

Experimental Protocol: Competitive Reactivity Assay

To objectively determine the reactivity ratio for your specific electrophile, do not run separate reactions. Run a Competitive Assay . This is a self-validating protocol because both amines are exposed to the exact same temperature, solvent, and concentration conditions, eliminating batch-to-batch error.

Protocol: "One-Pot" Competition

Objective: Determine


 (Pyrrolidine/Azepane) for a target Electrophile (

).
  • Preparation:

    • Dissolve Electrophile (1.0 equiv, e.g., 0.1 mmol) in solvent (DCM or DMF).

    • Prepare a stock solution containing Pyrrolidine (5.0 equiv) AND Azepane (5.0 equiv). Note: Large excess ensures pseudo-first-order kinetics.

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR integration.

  • Reaction:

    • Add the amine mixture to the electrophile solution at 0°C.

    • Stir for 1 hour (or until ~50% conversion of electrophile).

  • Quench & Analysis:

    • Quench with dilute HCl (stops reaction immediately by protonating amines).

    • Analyze the crude mixture via

      
      -NMR or LC-MS.
      
  • Calculation:

    • Since

      
       is constant (excess), the ratio of products reflects the ratio of rate constants (
      
      
      
      ).
Visualization: Competitive Assay Workflow

CompetitionAssay Substrate Electrophile (1.0 eq) Reaction Reaction Zone (Same T, Same Solvent) Substrate->Reaction Reagents Mix: Pyrrolidine (5 eq) + Azepane (5 eq) Reagents->Reaction Quench Acid Quench (HCl) Freezes Kinetics Reaction->Quench t = 1h Analysis LC-MS / NMR Analysis Determine Product Ratio Quench->Analysis Result Calculate k(rel) Self-Validated Data Analysis->Result

Caption: Self-validating competitive assay workflow. Eliminates environmental variables by reacting both amines simultaneously.

Strategic Implications in Drug Design[1]

Metabolic Stability[1][5]
  • Pyrrolidine: Highly susceptible to oxidation at the

    
    -carbon by CYP2D6 and CYP3A4, leading to ring opening or lactam formation. Blocking the 
    
    
    
    -positions (e.g., with fluorine or methyl groups) is a common strategy to extend half-life.
  • Azepane: While still susceptible to oxidation, the increased lipophilicity and steric bulk can sometimes alter the binding mode to metabolic enzymes, potentially changing the clearance profile. However, azepanes are generally more lipophilic (

    
    ), which can increase non-specific binding.
    
Structural Diversity[6]
  • Pyrrolidine: A "privileged scaffold" found in nicotine, racetams, and proline mimetics.

  • Azepane: Often used to span larger distances in a binding pocket or to introduce conformational entropy to "wiggle" into a receptor site (e.g., Caprolactam derivatives).

References

  • Mandolini, L., et al. (1981). "Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes." Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 6 on Ring Strain and Reactivity). [Link]

  • Galli, C., & Mandolini, L. (2000). "The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules." European Journal of Organic Chemistry. [Link][1]

Sources

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